Emvistegrast
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2417307-56-1 |
|---|---|
分子式 |
C35H32F4N6O6 |
分子量 |
708.7 g/mol |
IUPAC 名称 |
ethyl (2S)-2-[[2-fluoro-6-methyl-4-[(3R)-3-(trifluoromethyl)morpholin-4-yl]benzoyl]amino]-3-[8-(1-methyl-2,4-dioxopyrido[3,4-d]pyrimidin-3-yl)quinolin-5-yl]propanoate |
InChI |
InChI=1S/C35H32F4N6O6/c1-4-51-33(48)25(42-31(46)29-19(2)14-21(16-24(29)36)44-12-13-50-18-28(44)35(37,38)39)15-20-7-8-26(30-22(20)6-5-10-41-30)45-32(47)23-9-11-40-17-27(23)43(3)34(45)49/h5-11,14,16-17,25,28H,4,12-13,15,18H2,1-3H3,(H,42,46)/t25-,28+/m0/s1 |
InChI 键 |
UQXAGOKYXPMBEP-LBNVMWSVSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Deep Dive into the α4β7 Integrin Binding Affinity of GS-1427 (Emvistegrast)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-1427, also known as Emvistegrast, is an orally administered small molecule inhibitor that potently and selectively targets the α4β7 integrin.[1][2] Developed by Gilead Sciences, this drug candidate is currently under investigation in Phase 2 clinical trials for the treatment of moderately to severely active ulcerative colitis.[3][4] The therapeutic rationale behind GS-1427 lies in its ability to disrupt the interaction between the α4β7 integrin on circulating T lymphocytes and its primary ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is predominantly expressed on the endothelial cells of gut-associated lymphoid tissue.[5][6] This targeted intervention is designed to reduce the trafficking of pathogenic T cells into the inflamed intestinal mucosa, a key driver of the inflammatory cascade in inflammatory bowel diseases (IBD).[2][5]
This technical guide provides a comprehensive overview of the binding characteristics of GS-1427 to the α4β7 integrin, including available quantitative data, detailed experimental methodologies for assessing this interaction, and an exploration of the relevant signaling pathways.
Quantitative Analysis of Binding Affinity
GS-1427 has been characterized as a highly potent inhibitor of the α4β7 integrin, exhibiting picomolar activity in cellular and whole-blood assays.[5] Preclinical data have highlighted its high selectivity for α4β7 over the closely related α4β1 integrin, with a target selectivity of over 100-fold.[7] This selectivity is a critical attribute, as the inhibition of α4β1 has been associated with potential safety concerns.
Surface Plasmon Resonance (SPR) analyses have suggested that GS-1427 has a prolonged residence time on the α4β7 integrin, which contributes to extended receptor occupancy in vivo.[7] While specific dissociation constants (Kd), inhibitory concentrations (IC50), or inhibition constants (Ki) from publicly available literature are limited, the qualitative descriptions consistently point towards a high-affinity binding interaction.
| Parameter | Reported Value/Description | Assay Type | Reference |
| Activity | Picomolar | Cellular and Whole Blood Assays | [5] |
| Selectivity | >100-fold over α4β1 | Not specified | [7] |
| Residence Time | Prolonged | Surface Plasmon Resonance (SPR) | [7] |
Experimental Protocols
The characterization of the binding affinity and functional effects of α4β7 integrin inhibitors like GS-1427 involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments relevant to this process.
Cell-Based Adhesion Assay
This assay evaluates the ability of an inhibitor to block the adhesion of α4β7-expressing cells to immobilized MAdCAM-1.
Objective: To determine the functional potency of GS-1427 in inhibiting α4β7-mediated cell adhesion.
Materials:
-
α4β7-expressing lymphocyte cell line (e.g., RPMI-8866)
-
Recombinant human MAdCAM-1-Fc chimera
-
96-well microplates
-
Calcein-AM (or other suitable fluorescent dye)
-
GS-1427 (and vehicle control)
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
Plate reader with fluorescence detection
Protocol:
-
Plate Coating: Coat 96-well microplates with recombinant human MAdCAM-1-Fc overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at room temperature.
-
Cell Labeling: Label α4β7-expressing cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Inhibitor Incubation: Pre-incubate the labeled cells with varying concentrations of GS-1427 or vehicle control for a specified period (e.g., 30 minutes at 37°C).
-
Adhesion: Add the pre-incubated cells to the MAdCAM-1-coated wells and allow them to adhere for a defined time (e.g., 30-60 minutes at 37°C).
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of GS-1427 and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of GS-1427 binding to α4β7 integrin.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human α4β7 integrin
-
GS-1427 (analyte)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-P+ with MgCl2 and CaCl2)
Protocol:
-
Ligand Immobilization: Immobilize recombinant human α4β7 integrin onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of GS-1427 in running buffer.
-
Binding Measurement: Inject the different concentrations of GS-1427 over the immobilized α4β7 surface and a reference surface (without integrin). The binding is measured as a change in the refractive index at the surface, reported in response units (RU).
-
Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka and kd) and the affinity (KD).
Signaling Pathways and Mechanism of Action
The primary mechanism of action of GS-1427 is the blockade of the α4β7-MAdCAM-1 interaction, which is a critical step in the process of lymphocyte homing to the gut. This interaction not only facilitates the adhesion and transmigration of lymphocytes into the intestinal tissue but also provides a co-stimulatory signal to T cells.
Inhibition of Lymphocyte Trafficking
The binding of α4β7 on lymphocytes to MAdCAM-1 on endothelial cells in the gut is a key step in the multi-step process of leukocyte extravasation. By inhibiting this interaction, GS-1427 is expected to reduce the influx of inflammatory lymphocytes into the gastrointestinal tract.
Caption: GS-1427 blocks the binding of α4β7 on lymphocytes to MAdCAM-1 on endothelial cells.
Downstream Signaling of α4β7 Integrin
Integrin binding to their ligands can initiate intracellular signaling cascades, a process known as "outside-in" signaling. The binding of α4β7 to MAdCAM-1 can act as a co-stimulatory signal for T cells, promoting their activation and proliferation. Key mediators in integrin signaling include Focal Adhesion Kinase (FAK) and Src family kinases. The inhibition of the α4β7-MAdCAM-1 interaction by GS-1427 may therefore not only prevent cell trafficking but also dampen T cell activation within the gut mucosa.
Caption: Inhibition of α4β7-MAdCAM-1 binding by GS-1427 may block downstream signaling pathways.
Conclusion
GS-1427 (this compound) is a promising oral, selective α4β7 integrin antagonist with high potency. Its mechanism of action, centered on the inhibition of lymphocyte trafficking to the gut and potential modulation of T cell co-stimulation, offers a targeted approach for the treatment of inflammatory bowel diseases. Further disclosure of detailed quantitative binding data and the results from ongoing clinical trials will be crucial in fully elucidating the therapeutic potential of this novel compound. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this area.
References
- 1. GS-1427 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. GS-1427 by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 5. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. Gilead details discovery of oral integrin inhibitor GS-1427 | BioWorld [bioworld.com]
Emvistegrast: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emvistegrast (GS-1427) is a potent and selective, orally bioavailable small molecule antagonist of the α4β7 integrin.[1] Developed by Gilead Sciences, it is currently in clinical development for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis.[2][3] this compound functions by specifically inhibiting the interaction between α4β7 integrin on circulating T lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) expressed on endothelial cells in the gastrointestinal tract.[1] This targeted mechanism of action prevents the trafficking of inflammatory immune cells to the gut, offering a gut-selective therapeutic approach with the potential for an improved safety profile compared to systemic immunosuppressants.[1][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, signaling pathway, and key experimental methodologies used to characterize this compound.
Molecular Structure and Identification
This compound is a complex synthetic organic molecule. Its structural identifiers and chemical names are summarized in the table below.
| Identifier | Value |
| IUPAC Name | ethyl (2S)-2-[[2-fluoro-6-methyl-4-[(3R)-3-(trifluoromethyl)morpholin-4-yl]benzoyl]amino]-3-[8-(1-methyl-2,4-dioxopyrido[3,4-d]pyrimidin-3-yl)quinolin-5-yl]propanoate |
| Synonyms | GS-1427 |
| CAS Number | 2417352-91-9 |
| Molecular Formula | C35H32F4N6O6 |
| Canonical SMILES | CCOC(=O)--INVALID-LINK--NC(=O)C5=C(C=C(C=C5C)N6CCOC[C@@H]6C(F)(F)F)F |
| InChI | InChI=1S/C35H32F4N6O6/c1-4-51-33(48)25(42-31(46)29-19(2)14-21(16-24(29)36)44-12-13-50-18-28(44)35(37,38)39)15-20-7-8-26(30-22(20)6-5-10-41-30)45-32(47)23-9-11-40-17-27(23)43(3)34(45)49/h5-11,14,16-17,25,28H,4,12-13,15,18H2,1-3H3,(H,42,46)/t25-,28+/m0/s1 |
| InChIKey | UQXAGOKYXPMBEP-LBNVMWSVSA-N |
Physicochemical and Pharmacological Properties
A summary of the known physicochemical and pharmacological properties of this compound is presented below. Notably, this compound is an oral prodrug that is rapidly converted to its active metabolite, GS-1069518.[4]
Table 2.1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 708.7 g/mol | PubChem |
| Exact Mass | 708.2319 g/mol | MedKoo Biosciences |
| XLogP3 | 4.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 10 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
| Appearance | Solid | MedKoo Biosciences |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | MedKoo Biosciences |
Table 2.2: Pharmacological Properties
| Property | Value | Target/System | Source |
| Mechanism of Action | α4β7 integrin antagonist | Human | MedKoo Biosciences |
| pIC50 | 10.3 | Human integrin α4β7 | IUPHAR/BPS Guide to PHARMACOLOGY |
| IC50 | 0.05 nM | Human integrin α4β7 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Potency | Picomolar activity | Cellular and whole blood assays | American Chemical Society |
| Selectivity | >100-fold over α4β1 integrin | Human | BioWorld |
Signaling Pathway
This compound exerts its therapeutic effect by disrupting the α4β7 integrin-mediated signaling pathway, which is central to the recruitment of lymphocytes to the intestinal mucosa. The binding of α4β7 integrin on T-lymphocytes to MAdCAM-1 on gut endothelial cells initiates a cascade of events that leads to lymphocyte adhesion, transmigration, and subsequent inflammation.
The simplified signaling pathway is depicted below. Upon binding of MAdCAM-1, α4β7 integrin clustering can lead to the activation of downstream signaling molecules, including Focal Adhesion Kinase (FAK) and Src family kinases. This can result in the tyrosine phosphorylation of adaptor proteins like paxillin (B1203293) and p105(Cas-L), contributing to cytoskeletal reorganization and firm adhesion of the lymphocyte to the endothelial cell. This compound, by blocking the initial α4β7-MAdCAM-1 interaction, prevents the initiation of this inflammatory cascade.
References
- 1. Dynamic Adhesion Assay for the Functional Analysis of Anti-adhesion Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - American Chemical Society [acs.digitellinc.com]
The Gatekeeper of the Gut: A Technical Guide to the Role of α4β7 Integrin in Lymphocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrin α4β7 is a critical mediator of immune cell trafficking to the gastrointestinal tract. Its interaction with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on gut endothelial cells orchestrates the selective homing of lymphocytes to the gut-associated lymphoid tissue (GALT) and lamina propria. This process, essential for immunosurveillance, is also a key driver in the pathogenesis of inflammatory bowel disease (IBD). This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and quantitative parameters governing α4β7-mediated lymphocyte trafficking. It further details key experimental protocols for studying this interaction and discusses the therapeutic implications of its targeted inhibition.
Introduction to α4β7 Integrin and Gut-Specific Homing
Lymphocyte trafficking is a highly regulated process that ensures immune cells reach their target tissues. For the gut, a specialized homing mechanism exists to direct lymphocytes to this unique immunological environment. The heterodimeric integrin α4β7, expressed on the surface of a subset of T and B lymphocytes, is the central player in this gut-specific homing process.[1] Its ligand, MAdCAM-1, is primarily expressed on the high endothelial venules (HEVs) of Peyer's patches and mesenteric lymph nodes, as well as on venules in the intestinal lamina propria.[2] This restricted expression pattern of MAdCAM-1 is key to the gut-selective nature of α4β7-mediated trafficking.
The interaction between α4β7 and MAdCAM-1 is not only crucial for normal immune surveillance of the gut but is also implicated in the pathophysiology of IBD, including Crohn's disease and ulcerative colitis. In these conditions, there is an upregulation of MAdCAM-1 in the inflamed gut, leading to excessive recruitment of α4β7-expressing lymphocytes and perpetuation of the inflammatory cascade. This has made the α4β7-MAdCAM-1 axis a prime target for therapeutic intervention.
The Multi-Step Cascade of Lymphocyte Extravasation
The journey of an α4β7-expressing lymphocyte from the bloodstream into the gut tissue follows a well-defined multi-step cascade, analogous to other leukocyte trafficking processes. This cascade involves initial tethering and rolling, followed by activation, firm adhesion, and finally, transmigration across the endothelial barrier.
-
Tethering and Rolling: The initial contact of lymphocytes with the gut endothelium is mediated by the binding of α4β7 to MAdCAM-1. This interaction is transient and allows the lymphocyte to "roll" along the endothelial surface under the shear stress of blood flow.
-
Chemokine-Mediated Activation: As the lymphocyte rolls, it can be activated by chemokines, such as CCL25 (TECK), which are presented on the endothelial surface and bind to their receptor, CCR9, on the lymphocyte. This "inside-out" signaling triggers a conformational change in the α4β7 integrin, shifting it from a low-affinity to a high-affinity state.
-
Firm Adhesion: The high-affinity state of α4β7 allows for a much stronger bond with MAdCAM-1, leading to the firm arrest of the lymphocyte on the endothelial surface.
-
Transendothelial Migration (Diapedesis): Following firm adhesion, the lymphocyte flattens and crawls along the endothelium to find a suitable site for extravasation. It then squeezes between endothelial cells to enter the underlying tissue.
Signaling Pathways Downstream of α4β7 Engagement
The binding of MAdCAM-1 to α4β7 on the lymphocyte surface initiates "outside-in" signaling, a cascade of intracellular events that are crucial for firm adhesion, cell spreading, and migration. While the complete network is complex, key pathways involving Focal Adhesion Kinase (FAK) and Src family kinases have been elucidated.
Upon integrin clustering following ligand binding, FAK is recruited to the cytoplasmic tail of the β7 subunit. This leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK results in the full activation of both kinases. The FAK/Src complex then phosphorylates a number of downstream adaptor proteins, such as paxillin (B1203293) and p130Cas, which in turn regulate the actin cytoskeleton, leading to cell spreading and motility. These signaling events are critical for stabilizing the lymphocyte's adhesion to the endothelium and for its subsequent migration into the tissue.
Quantitative Data
Precise quantification of the molecular and cellular parameters of the α4β7-MAdCAM-1 interaction is vital for research and drug development.
Table 1: Binding Affinity of α4β7 to its Ligands
While precise dissociation constants (Kd) can vary depending on the experimental setup (e.g., cell type, activation state, assay method), studies using techniques like single-cell force spectroscopy have provided insights into the affinity modulation. The affinity of α4β7 for MAdCAM-1 is dynamically regulated by chemokine stimulation.
| Condition | Relative Affinity for MAdCAM-1 | Relative Affinity for VCAM-1 |
| Resting State | Low | Low |
| CCL25 Stimulation | Increased | Decreased |
| CXCL10 Stimulation | Decreased | Increased |
| Mn2+ (Artificial Activation) | High | High |
| Data synthesized from studies on chemokine-induced ligand specificity.[3][4] |
Table 2: α4β7 Expression on Human Lymphocyte Subsets
The expression of α4β7 is not uniform across all lymphocytes. It is preferentially expressed on gut-homing and memory T cell populations.
| Cell Subset (Peripheral Blood) | Typical α4β7 Expression (% positive cells) | Reference |
| CD4+ T Cells (Total) | 10-15% | [5] |
| - Naive (CD45RA+) | Lower | [6] |
| - Central Memory (TCM) | Variable | [5] |
| - Effector Memory (TEM) | Higher | [5][6] |
| - Th1 | Variable | [7] |
| - Th2 | Lower | [7] |
| - Th17 | Higher | [7] |
| CD8+ T Cells (Total) | Variable, generally lower than CD4+ | [8] |
| B Cells (CD19+) | Variable | [8] |
| NK Cells | Lower | [8] |
| Note: These percentages are approximate and can vary between individuals and with different disease states. |
Table 3: Effect of Vedolizumab on Immune Cell Populations
Vedolizumab, a humanized monoclonal antibody against α4β7, has demonstrated efficacy in IBD. While direct quantification of the percentage reduction in lymphocyte trafficking to the gut in humans is challenging, studies have shown a significant impact on mucosal immune cell populations.
| Parameter | Observation with Vedolizumab Treatment | Reference |
| Mucosal Memory T Cells | No significant reduction in quantity | [9] |
| Mucosal Naïve T and B Cells | Reduced in the colonic mucosa | [10][11] |
| Mucosal CD1c+ Dendritic Cells | Markedly reduced in responders | [10] |
| Peripheral Leukocyte Counts | No significant increase (unlike natalizumab) | [9] |
| α4β7 Expression on Peripheral Cells | Reduced (likely due to receptor internalization) | [12][13] |
| Clinical Remission in UC (GEMINI 1) | 16.9% vs 5.4% (placebo) at week 6 | |
| Mucosal Healing in UC (GEMINI 1) | 40.9% vs 24.8% (placebo) at week 6 |
Key Experimental Protocols
Investigating the α4β7-MAdCAM-1 axis requires specialized in vitro and ex vivo assays. Below are detailed methodologies for key experiments.
Protocol: Parallel Plate Flow Chamber Adhesion Assay
This assay simulates the physiological shear stress of blood flow to study the dynamics of lymphocyte adhesion to MAdCAM-1.
Objective: To quantify the adhesion (tethering, rolling, and firm adhesion) of α4β7-expressing lymphocytes to immobilized MAdCAM-1 under defined shear stress conditions.
Materials:
-
Parallel plate flow chamber system (e.g., from GlycoTech)
-
Syringe pump
-
Inverted microscope with a camera
-
35 mm tissue culture dishes or glass slides
-
Recombinant human MAdCAM-1-Fc chimera
-
α4β7-expressing cells (e.g., RPMI 8866 cell line or isolated primary lymphocytes)
-
Assay medium: HBSS with 10mM HEPES, 2mM CaCl₂, and 1% BSA
-
Blocking buffer: 5% BSA in PBS
Methodology:
-
Substrate Preparation:
-
Coat the 35 mm dish or glass slide with 1-5 µg/mL of recombinant MAdCAM-1-Fc in PBS overnight at 4°C.
-
Wash the surface three times with PBS.
-
Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Wash again with PBS and assemble the flow chamber.
-
-
Cell Preparation:
-
Resuspend α4β7-expressing cells in the assay medium at a concentration of 1 x 10⁶ cells/mL.
-
If testing inhibitors (e.g., vedolizumab), pre-incubate the cells with the compound for the desired time.
-
-
Flow Assay Execution:
-
Mount the assembled flow chamber on the inverted microscope stage.
-
Perfuse the chamber with assay medium to remove air bubbles and pre-warm to 37°C.
-
Draw the cell suspension into a syringe and connect it to the inlet of the flow chamber via the syringe pump.
-
Initiate flow at a low shear stress (e.g., 0.5-1.0 dynes/cm²) to allow for cell interactions with the MAdCAM-1 substrate.
-
Record videos at multiple fields of view for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Analyze the recorded videos using image analysis software.
-
Quantify the number of interacting cells (tethering/rolling) and firmly adherent cells (stationary for >30 seconds) per field of view.
-
Calculate rolling velocities and other dynamic parameters as needed.
-
Protocol: Flow Cytometry for α4β7 Expression
Objective: To quantify the percentage of lymphocytes and their subsets expressing α4β7.
Materials:
-
Flow cytometer
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD45RA, anti-CCR7, anti-β7 (clone FIB504 or similar), anti-α4 (clone 9F10 or similar).
-
Fc receptor blocking reagent (e.g., Fc Block)
-
Viability dye (e.g., DAPI, Propidium Iodide, or fixable viability stain)
-
FACS buffer: PBS with 2% FBS and 0.05% sodium azide.
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash cells twice with cold FACS buffer.
-
Resuspend cells to a concentration of 1 x 10⁷ cells/mL.
-
-
Staining:
-
Add 100 µL of cell suspension to each FACS tube.
-
Add Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Add a viability dye just before acquisition if required.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer. Ensure compensation controls are run.
-
Analyze the data using flow cytometry software.
-
Gate on viable, single lymphocytes.
-
Identify major T cell subsets (e.g., CD4+, CD8+) and further delineate naive, central memory, and effector memory populations using CD45RA and CCR7.
-
Determine the percentage of α4β7 double-positive cells within each gated population.
-
Protocol: Immunohistochemistry for MAdCAM-1 in Gut Tissue
Objective: To visualize the expression and localization of MAdCAM-1 in intestinal tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen intestinal tissue sections.
-
Primary antibody: anti-MAdCAM-1 (e.g., clone MECA-367).
-
HRP-conjugated secondary antibody.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Hematoxylin counterstain.
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Microscope.
Methodology:
-
Deparaffinization and Rehydration (for FFPE sections):
-
Incubate slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval buffer using a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash sections in PBS.
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Block non-specific binding with a protein block (e.g., serum from the secondary antibody host species) for 30 minutes.
-
Incubate with the primary anti-MAdCAM-1 antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash in PBS.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes.
-
Wash in PBS.
-
-
Detection and Visualization:
-
Incubate with DAB substrate until a brown precipitate forms (monitor under a microscope).
-
Rinse with water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine under a light microscope. MAdCAM-1 expression will be visible as a brown stain, typically on vascular endothelium.
-
Therapeutic Targeting of α4β7
The central role of α4β7 in gut inflammation has led to the development of vedolizumab, a gut-selective integrin antagonist. By binding to the α4β7 heterodimer, vedolizumab blocks its interaction with MAdCAM-1, thereby inhibiting the trafficking of pathogenic lymphocytes into the gut.[12] Unlike the broader α4 integrin inhibitor natalizumab, which also blocks the α4β1-VCAM-1 interaction and is associated with a risk of progressive multifocal leukoencephalopathy (PML), vedolizumab's gut-selective action provides a more favorable safety profile.
Clinical trials have established the efficacy of vedolizumab for both induction and maintenance of remission in UC and Crohn's disease. As shown in Table 3, the therapeutic effect appears to be mediated not just by reducing T cell infiltration, but also by significantly decreasing the presence of key dendritic cell populations in the gut mucosa of responding patients.[10]
Conclusion
The α4β7 integrin is the master regulator of lymphocyte homing to the gastrointestinal tract. Its specific interaction with MAdCAM-1 provides a precise mechanism for directing immune cells to this critical mucosal surface. A thorough understanding of the biophysics, signaling, and cellular dynamics of this interaction is paramount for both basic science and clinical applications. The methodologies outlined in this guide provide a framework for the continued investigation of this pathway. As research uncovers more nuances of α4β7 function, the potential for developing more refined and personalized therapies for inflammatory bowel disease and other gut-related immune disorders will continue to grow.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. Alpha 4 beta 7 integrin mediates lymphocyte binding to the mucosal vascular addressin MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin α4β7 switches its ligand specificity via distinct conformer-specific activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Comparison of the integrin α4β7 expression pattern of memory T cell subsets in HIV infection and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flow Chamber Protocol [celladhesionapparatus.com]
- 10. Vedolizumab Efficacy Is Associated With Decreased Intracolonic Dendritic Cells, Not Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Vedolizumab: Potential Mechanisms of Action for Reducing Pathological Inflammation in Inflammatory Bowel Diseases [frontiersin.org]
- 13. Effects of Anti-Integrin Treatment With Vedolizumab on Immune Pathways and Cytokines in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Emvistegrast (GS-1427): A Technical Guide for Ulcerative Colitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emvistegrast (also known as GS-1427) is an investigational, orally administered, selective small-molecule antagonist of the α4β7 integrin.[1][2][3][4] Developed by Gilead Sciences, this compound is currently in Phase 2 clinical trials for the treatment of moderately to severely active ulcerative colitis (UC).[1][2][3][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical data, and the design of its ongoing clinical trials. It is intended to serve as a resource for researchers and professionals in the field of inflammatory bowel disease (IBD) drug development.
Mechanism of Action: Targeting Gut-Specific Lymphocyte Trafficking
This compound exerts its therapeutic effect by selectively targeting the α4β7 integrin, a protein expressed on the surface of gut-homing lymphocytes.[1][4] In the inflammatory cascade of ulcerative colitis, the interaction between α4β7 integrin on T cells and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on intestinal endothelial cells is a critical step for the migration of these immune cells into the gastrointestinal tract.[1][3][4] By blocking this interaction, this compound aims to reduce the infiltration of inflammatory lymphocytes into the gut mucosa, thereby mitigating intestinal inflammation.[1]
This gut-selective mechanism of action is a key feature of this compound, offering the potential for targeted therapy with a reduced risk of systemic immunosuppression compared to less specific immunomodulatory agents.[1] The target, α4β7 integrin, has been clinically validated by the monoclonal antibody vedolizumab, which also targets this pathway.[2] this compound represents a small-molecule approach to inhibiting this pathway, with the advantage of oral administration.[2][4]
Signaling Pathway of this compound
Preclinical Research
This compound has undergone preclinical evaluation to assess its potency, selectivity, and efficacy in models of colitis.
In Vitro Studies
Preclinical studies have demonstrated that this compound exhibits picomolar potency in both cellular and whole-blood assays.[4] A key development objective for this compound was to achieve high selectivity for α4β7 over the α4β1 integrin, which is involved in immune cell trafficking to the central nervous system. The target product profile included a 100-fold selectivity over the α4β1 receptor.[3]
In Vivo Studies: IL-10 Knockout Mouse Model of Colitis
This compound has been shown to be efficacious in the interleukin-10 (IL-10) knockout mouse model of colitis.[3] This model is characterized by the spontaneous development of chronic colitis due to a dysregulated immune response, sharing some features with human IBD. In this model, this compound effectively blocked α4β7-dependent gut homing of lymphocytes and led to a significant reduction in disease activity, as evidenced by improvements in endoscopic and histopathologic scores.[3]
Clinical Development
This compound is currently in a Phase 2 clinical trial to evaluate its efficacy and safety in patients with moderately to severely active ulcerative colitis (NCT06290934).[3][6][7][8]
Phase 2 "SWIFT" Study Design (NCT06290934)
The "SWIFT" study is a multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[8][9]
-
Objective: The primary objective is to assess the efficacy of this compound compared to placebo in achieving clinical response at Week 12.[8][9][10]
-
Population: The study is enrolling adults with moderately to severely active ulcerative colitis.[9][10][11]
-
Intervention: The study is evaluating three different oral doses of this compound against a placebo.[6][10]
-
Enrollment: The target enrollment is 228 participants.[7]
-
Study Structure: The trial has a multi-part design. After an initial 12-week treatment period, eligible participants may continue into a blinded treatment extension.[10]
Quantitative Data (Anticipated)
As the Phase 2 clinical trial is ongoing, efficacy and safety data are not yet publicly available. The following tables outline the types of quantitative data that are expected to be collected and analyzed in this study.
Table 1: Baseline Demographics and Disease Characteristics (Illustrative)
| Characteristic | This compound Dose A (n=) | This compound Dose B (n=) | This compound Dose C (n=) | Placebo (n=) | Total (N=228) |
| Age (years), mean (SD) | |||||
| Sex, n (%) | |||||
| Male | |||||
| Female | |||||
| Race, n (%) | |||||
| White | |||||
| Black or African American | |||||
| Asian | |||||
| Other | |||||
| Weight (kg), mean (SD) | |||||
| Duration of UC (years), mean (SD) | |||||
| Disease Extent, n (%) | |||||
| Proctitis | |||||
| Left-sided colitis | |||||
| Pancolitis | |||||
| Modified Mayo Clinic Score, mean (SD) | |||||
| Prior IBD Medication Use, n (%) | |||||
| Corticosteroids | |||||
| Immunomodulators | |||||
| Biologics |
Table 2: Efficacy Endpoints at Week 12 (Illustrative)
| Endpoint | This compound Dose A (n=) | This compound Dose B (n=) | This compound Dose C (n=) | Placebo (n=) |
| Primary Endpoint | ||||
| Clinical Response, n (%) | ||||
| p-value vs. Placebo | ||||
| Secondary Endpoints | ||||
| Clinical Remission, n (%) | ||||
| Endoscopic Improvement, n (%) | ||||
| Histologic Remission, n (%) | ||||
| Change from Baseline in Modified Mayo Clinic Score, mean (SD) | ||||
| Change from Baseline in Fecal Calprotectin, mean (SD) |
Experimental Protocols
Detailed, proprietary experimental protocols for the preclinical evaluation of this compound are not publicly available. However, this section outlines general methodologies for the key experiments cited.
IL-10 Knockout Mouse Model of Colitis
The IL-10 knockout mouse is a widely used model for studying IBD. These mice spontaneously develop chronic enterocolitis, particularly when housed in conventional (non-specific pathogen-free) conditions.
-
Model: Mice with a targeted disruption of the IL-10 gene.
-
Induction of Colitis: Colitis develops spontaneously, typically becoming evident between 4 and 12 weeks of age. The severity can be modulated by the gut microbiota.
-
Treatment Protocol (General):
-
IL-10 knockout mice are randomized to receive vehicle control or this compound at various doses.
-
This compound is administered orally, typically once daily.
-
Treatment duration can vary but is often for several weeks to assess the impact on chronic inflammation.
-
-
Readouts:
-
Clinical: Body weight, stool consistency, and presence of fecal blood are monitored to calculate a Disease Activity Index (DAI).
-
Macroscopic: At the end of the study, the colon is examined for length, weight, and signs of inflammation.
-
Histologic: Colon tissue is sectioned and stained (e.g., with H&E) to assess for mucosal ulceration, epithelial hyperplasia, and inflammatory cell infiltration. A histologic score is assigned.
-
Biochemical: Myeloperoxidase (MPO) activity in the colon tissue can be measured as a marker of neutrophil infiltration. Cytokine levels in tissue homogenates can be quantified by ELISA or multiplex assays.
-
Cellular Adhesion Assay for α4β7 Integrin Antagonists
Cell-based adhesion assays are crucial for determining the potency of integrin antagonists.
-
Principle: To measure the ability of a compound to block the adhesion of α4β7-expressing cells to immobilized MAdCAM-1.
-
Protocol (General):
-
Plate Coating: 96-well plates are coated with recombinant MAdCAM-1-Fc chimera and incubated to allow for protein adsorption. Plates are then washed and blocked to prevent non-specific binding.
-
Cell Preparation: A lymphocyte cell line that expresses high levels of α4β7 integrin (e.g., RPMI8866) is labeled with a fluorescent dye (e.g., calcein-AM).
-
Inhibition: The labeled cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Adhesion: The cell-inhibitor mixture is added to the MAdCAM-1-coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Analysis: The data is used to generate a dose-response curve and calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of cell adhesion.
-
Experimental Workflow Diagram
Conclusion
This compound (GS-1427) is a promising oral, selective α4β7 integrin antagonist for the treatment of ulcerative colitis. Its gut-selective mechanism of action and positive preclinical data have supported its advancement into Phase 2 clinical trials. The results of the ongoing SWIFT study are eagerly awaited by the IBD community and will be crucial in determining the future role of this novel oral therapy in the management of ulcerative colitis. This technical guide provides a summary of the currently available information on this compound and will be updated as new data becomes available.
References
- 1. GS 1427 - AdisInsight [adisinsight.springer.com]
- 2. drughunter.com [drughunter.com]
- 3. Gilead details discovery of oral integrin inhibitor GS-1427 | BioWorld [bioworld.com]
- 4. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. GS-1427 by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 6. A Multicenter Randomized Double-blind 2-Part Phase 2 Study to Evaluate the Efficacy and Safety of GS-1427 in Adult Participants With Moderately to Severely Active Ulcerative Colitis (UC) | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 7. biotechhunter.com [biotechhunter.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 10. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]
- 11. UCSF Inflammatory Bowel Disease Trial → GS-1427 in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]
Gut-Selective Immunosuppression: A Technical Overview of Emvistegrast (GS-1427)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emvistegrast (GS-1427) is an orally administered, potent, and selective small-molecule antagonist of the α4β7 integrin. This document provides a detailed technical overview of the preclinical data and methodologies used to characterize this compound as a gut-selective immunosuppressant for the potential treatment of inflammatory bowel disease (IBD). By specifically targeting the interaction between α4β7 on lymphocytes and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) in the gastrointestinal tract, this compound aims to inhibit the trafficking of pathogenic T cells to the gut mucosa, thereby reducing inflammation without inducing systemic immunosuppression. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Inflammatory bowel diseases, such as ulcerative colitis and Crohn's disease, are chronic inflammatory conditions of the gastrointestinal tract driven by an aberrant immune response. A key step in the pathogenesis of IBD is the recruitment of lymphocytes from the bloodstream into the intestinal tissue. This process is mediated by the interaction of integrin α4β7 expressed on the surface of a subset of T lymphocytes with its ligand, MAdCAM-1, which is preferentially expressed on the endothelial cells of post-capillary venules in the gut.
This compound is a novel investigational drug developed by Gilead Sciences that selectively inhibits this interaction. As a small molecule, it offers the potential for oral administration, a significant advantage over the currently approved monoclonal antibody therapies that target the same pathway. Preclinical studies have demonstrated that this compound possesses picomolar potency and high selectivity for α4β7 over the closely related α4β1 integrin, which is involved in immune cell trafficking to the central nervous system.
Mechanism of Action
This compound functions as a competitive antagonist at the α4β7 integrin receptor. By binding to α4β7 on circulating T lymphocytes, it prevents the integrin from engaging with MAdCAM-1 on intestinal endothelial cells. This disruption of the α4β7/MAdCAM-1 adhesion cascade is crucial for the subsequent steps of lymphocyte rolling, firm adhesion, and transmigration into the gut tissue. The gut-selectivity of this compound is derived from the restricted expression of MAdCAM-1 to the gastrointestinal vasculature.
Signaling Pathway of Lymphocyte Homing to the Gut
Preclinical Pharmacology
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibition of the α4β7-MAdCAM-1 interaction in cellular and whole blood assays, with activity in the picomolar range[1][2]. A key attribute of this compound is its high selectivity for α4β7 over the α4β1 integrin, which is crucial for avoiding potential systemic immunosuppressive effects. The target product profile for this compound included a 100-fold selectivity over the α4β1 receptor[1][3].
| Parameter | Target | Value | Reference |
| Potency | α4β7 Integrin | Picomolar Activity | [1][2] |
| Selectivity | α4β7 vs. α4β1 | >100-fold | [1][3] |
Table 1: In Vitro Potency and Selectivity of this compound
In Vivo Efficacy in a Murine Model of Colitis
The efficacy of this compound was evaluated in an interleukin-10 (IL-10) knockout mouse model of colitis, a well-established model for studying IBD. In this model, this compound demonstrated significant reductions in disease activity and improvements in both endoscopic and histopathologic scores[1][3].
| Efficacy Endpoint | Result | Reference |
| Disease Activity | Significantly Reduced | [1][3] |
| Endoscopic Scores | Improved | [1][3] |
| Histopathologic Scores | Improved | [1][3] |
Table 2: Efficacy of this compound in the IL-10 Knockout Mouse Model of Colitis
In Vivo Target Engagement and Pharmacodynamics
Surface plasmon resonance (SPR) data have suggested a prolonged residence time of this compound on the α4β7 integrin, which translates to extended receptor occupancy in vivo[1][3]. This pharmacokinetic/pharmacodynamic profile supports a once-daily oral dosing regimen. Furthermore, this compound was shown to effectively block α4β7-dependent gut homing of T cells in a preclinical trafficking model, with efficacy comparable to an antibody control[1][4].
| In Vivo Parameter | Observation | Reference |
| Receptor Occupancy | Extended in vivo | [1][3] |
| T-Cell Gut Trafficking | Blocked (comparable to antibody control) | [1][4] |
Table 3: In Vivo Pharmacodynamics of this compound
Experimental Protocols
α4β7/MAdCAM-1 Competitive Binding Assay
This assay is designed to determine the potency of a test compound (e.g., this compound) in inhibiting the binding of α4β7 to MAdCAM-1.
Principle: A known ligand for α4β7 (e.g., a fluorescently labeled peptide or MAdCAM-1 itself) is competed with varying concentrations of the test compound for binding to cells expressing α4β7. The reduction in the signal from the labeled ligand is measured to determine the inhibitory concentration (IC50) of the test compound.
Generalized Protocol:
-
Cell Culture: Culture a cell line that endogenously or recombinantly expresses high levels of α4β7 integrin (e.g., RPMI 8866 cells).
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer.
-
Competition Reaction: Incubate the α4β7-expressing cells with the serially diluted this compound or vehicle control.
-
Labeled Ligand Addition: Add a constant, predetermined concentration of a fluorescently labeled MAdCAM-1 fragment or a competitive peptide ligand to the cell suspensions.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Signal Detection: Analyze the cell-associated fluorescence using a flow cytometer.
-
Data Analysis: Plot the percentage of inhibition of labeled ligand binding against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Gilead details discovery of oral integrin inhibitor GS-1427 | BioWorld [bioworld.com]
- 4. GS-1427 / Gilead [delta.larvol.com]
Methodological & Application
Application Notes and Protocols for Emvistegrast, a Selective α4β7 Integrin Antagonist
Introduction
Emvistegrast (also known as GS-1427) is a potent and selective small-molecule antagonist of the α4β7 integrin.[1][2][3] It is important to note that this compound is not a CXCR4 antagonist. Its mechanism of action is the inhibition of the interaction between the α4β7 integrin, expressed on the surface of lymphocytes, and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is found on endothelial cells in the gastrointestinal tract.[4][5][6] This interaction is a critical step in the process of lymphocyte homing to the gut, and its inhibition by this compound reduces the inflammatory response characteristic of inflammatory bowel diseases (IBD) such as ulcerative colitis.[1][4][7] Preclinical studies have demonstrated that this compound possesses picomolar potency in cellular and whole blood assays.[2][5]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound and other α4β7 integrin antagonists.
Signaling and Adhesion Pathway
The interaction between α4β7 integrin on lymphocytes and MAdCAM-1 on endothelial cells is a key step in lymphocyte trafficking to the gut. This process, known as the lymphocyte homing cascade, involves initial tethering and rolling of lymphocytes along the blood vessel wall, followed by firm adhesion and transmigration into the intestinal tissue.[6] this compound blocks the firm adhesion step by preventing the α4β7-MAdCAM-1 interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. drughunter.com [drughunter.com]
- 4. Gilead details discovery of oral integrin inhibitor GS-1427 | BioWorld [bioworld.com]
- 5. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. Vedolizumab blocks α4β7 integrin-mediated T cell adhesion to MAdCAM-1 in microscopic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Whole Blood Assay for Emvistegrast Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emvistegrast (also known as GS-1427) is a potent and selective small-molecule antagonist of the α4β7 integrin.[1][2][3] This integrin is a key mediator in the trafficking of lymphocytes to the gastrointestinal tract, making it a therapeutic target for inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[2][4][5] this compound functions by inhibiting the interaction between α4β7 on lymphocytes and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is expressed on the endothelial cells of gut-associated lymphoid tissue.[2][4] This blockage of lymphocyte homing to the gut is expected to reduce the inflammatory response characteristic of IBD. Preclinical studies have indicated that this compound exhibits picomolar activity in cellular and whole blood assays.
These application notes provide detailed protocols for assessing the activity of this compound in whole blood samples, a matrix that closely mimics the in vivo environment. The assays described herein are designed to quantify the potency of this compound through the measurement of receptor occupancy and inhibition of lymphocyte adhesion.
Signaling Pathway of α4β7 Integrin-Mediated Lymphocyte Adhesion
The binding of α4β7 integrin on the surface of lymphocytes to MAdCAM-1 on endothelial cells is a critical step in the process of lymphocyte extravasation into the intestinal mucosa. This interaction is part of a larger signaling cascade that involves chemokine activation and results in firm adhesion and subsequent transmigration of the lymphocyte across the endothelial barrier. This compound acts to disrupt this initial binding step.
Caption: α4β7 integrin signaling and inhibition by this compound.
Experimental Protocols
Two key whole blood assays are detailed below: a Receptor Occupancy Assay using flow cytometry to determine the extent of this compound binding to α4β7 on lymphocytes, and a Lymphocyte Adhesion Assay to measure the functional consequence of this binding on cell adhesion to MAdCAM-1.
Whole Blood Receptor Occupancy Assay by Flow Cytometry
This assay quantifies the percentage of α4β7 integrin receptors on CD4+ T lymphocytes that are occupied by this compound at various concentrations.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. bowdish.ca [bowdish.ca]
- 5. Dynamic Adhesion Assay for the Functional Analysis of Anti-adhesion Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of α4β7 Integrin in Response to Emvistegrast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emvistegrast (GS-1427) is an orally administered, selective antagonist of α4β7 integrin, currently under investigation for the treatment of inflammatory bowel disease (IBD).[1][2][3][4][5][6] The α4β7 integrin, expressed on the surface of circulating T lymphocytes, plays a crucial role in the inflammatory cascade of IBD by mediating the homing of these cells to the intestinal mucosa through its interaction with the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[1][7] this compound is designed to inhibit this interaction, thereby reducing the recruitment of inflammatory cells to the gut.[2]
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of α4β7 integrin in tissue samples, a critical technique for assessing the expression and localization of this therapeutic target in preclinical and clinical research. The provided methodologies will enable researchers to effectively evaluate the tissue distribution of α4β7 integrin-expressing cells.
Quantitative Data Summary
The following table represents a hypothetical summary of quantitative data from an immunohistochemical analysis of intestinal biopsies to assess the effect of this compound on the infiltration of α4β7-positive cells.
| Treatment Group | Tissue Region | Mean Number of α4β7+ Cells per High Power Field (HPF) | Standard Deviation | P-value vs. Vehicle Control |
| Vehicle Control | Lamina Propria | 152 | ± 25 | - |
| Vehicle Control | Epithelium | 15 | ± 5 | - |
| This compound (Low Dose) | Lamina Propria | 118 | ± 21 | < 0.05 |
| This compound (Low Dose) | Epithelium | 12 | ± 4 | > 0.05 |
| This compound (High Dose) | Lamina Propria | 75 | ± 15 | < 0.01 |
| This compound (High Dose) | Epithelium | 8 | ± 3 | < 0.05 |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on α4β7 integrin signaling.
Caption: Experimental workflow for α4β7 integrin immunohistochemistry.
Experimental Protocols
Protocol 1: Immunohistochemistry for α4β7 Integrin in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is adapted from standard IHC procedures and is suitable for human or animal intestinal biopsies.[8][9]
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., EDTA citrate (B86180) buffer, pH 7.8)[8]
-
Pressure cooker or water bath for heat-induced epitope retrieval (HIER)
-
3% Hydrogen Peroxide in methanol (B129727)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-human α4β7 integrin monoclonal antibody
-
Secondary antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Protein Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α4β7 antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare and apply DAB substrate according to the manufacturer's instructions. Incubate until a brown precipitate is visible.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunofluorescence Staining for α4β7 Integrin in Cryosections
This protocol is suitable for fresh-frozen tissue samples, preserving certain epitopes that may be sensitive to paraffin (B1166041) embedding.[10][11]
Materials:
-
Cryosections (5-10 µm) on charged slides
-
Cold acetone (B3395972) or 4% paraformaldehyde for fixation
-
PBS
-
Blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibody: Mouse anti-human α4β7 integrin monoclonal antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Sample Preparation and Fixation:
-
Air-dry cryosections for 30 minutes at room temperature.
-
Fix with cold acetone for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[10]
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Permeabilization and Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α4β7 antibody in blocking buffer.
-
Incubate with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with DAPI solution for 5 minutes to stain nuclei.
-
Rinse with PBS.
-
Mount with antifade mounting medium and coverslip.
-
-
Imaging:
-
Visualize using a fluorescence or confocal microscope with appropriate filter sets.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize antibody concentrations, incubation times, and antigen retrieval methods for their specific experimental conditions and reagents. Appropriate negative and positive controls should be included in every experiment to ensure the validity of the staining.
References
- 1. Gilead details discovery of oral integrin inhibitor GS-1427 | BioWorld [bioworld.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Page 1 | BioWorld [bioworld.com]
- 6. alpha4beta7 inhibitors - Page 1 | BioWorld [bioworld.com]
- 7. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 8. Radioimmune Imaging of α4β7 Integrin and TNFα for Diagnostic and Therapeutic Applications in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Immunohistochemistry of Mucosal α4β7 Expression in IBD Patients [bio-protocol.org]
- 11. bicellscientific.com [bicellscientific.com]
Emvistegrast in Combination with Other IBD Treatments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emvistegrast (GS-1427) is an investigational, orally administered, selective antagonist of the α4β7 integrin.[1][2][3][4] This gut-selective mechanism of action, which is designed to inhibit the trafficking of lymphocytes into the intestinal mucosa, positions this compound as a promising therapeutic candidate for inflammatory bowel disease (IBD), including ulcerative colitis (UC) and Crohn's disease (CD).[1][2][3][4] The target product profile for this compound includes minimal drug-drug interactions, suggesting its potential suitability for combination therapy regimens.[5] As the treatment paradigm for IBD shifts towards combination strategies to enhance efficacy and overcome treatment resistance, exploring the synergistic potential of this compound with existing IBD therapies is a critical area of research.
These application notes provide a framework for investigating this compound in combination with other IBD treatments, drawing upon the established clinical experience of vedolizumab, a monoclonal antibody targeting the same α4β7 integrin. The protocols outlined below are hypothetical and intended to serve as a guide for preclinical and clinical research.
Signaling Pathway of this compound
This compound selectively binds to the α4β7 integrin on the surface of lymphocytes. This binding action blocks the interaction between α4β7 and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of the gut. By disrupting this interaction, this compound inhibits the transendothelial migration of pathogenic lymphocytes from the circulation into the gastrointestinal tissue, thereby reducing gut inflammation.
Figure 1: Mechanism of action of this compound.
Rationale for Combination Therapy
The multifaceted pathophysiology of IBD often necessitates targeting multiple inflammatory pathways to achieve deep and sustained remission. Combining this compound with agents that have complementary mechanisms of action could offer several advantages:
-
Synergistic Efficacy: Dual targeting of different inflammatory cascades may lead to improved clinical and endoscopic outcomes compared to monotherapy.
-
Overcoming Treatment Resistance: For patients who have lost response or are refractory to a single agent, a combination approach may restore therapeutic benefit.
-
Dose Optimization and Safety: In some instances, combination therapy might allow for lower doses of individual agents, potentially reducing dose-dependent side effects.
Potential Combination Strategies and Supporting Data
Based on clinical studies with the α4β7 integrin inhibitor vedolizumab, several classes of drugs are promising candidates for combination therapy with this compound.
This compound and TNF Inhibitors (e.g., Adalimumab)
Rationale: The combination of a gut-selective anti-inflammatory agent with a systemic TNF inhibitor may provide comprehensive control of both intestinal and extra-intestinal manifestations of IBD.
Supporting Data (Vedolizumab Combination): A study of triple combination therapy with vedolizumab, adalimumab, and methotrexate (B535133) in biologic-naïve patients with moderate to high-risk Crohn's disease demonstrated endoscopic remission in 34.5% and clinical remission in 54.5% of patients at week 26, with no new safety signals.[6][7][8]
| Outcome Measure | Triple Therapy (Vedolizumab, Adalimumab, Methotrexate) - Week 26 |
| Endoscopic Remission | 34.5% |
| Clinical Remission | 54.5% |
| Serious Adverse Events | Reported in 6 patients |
| Data from the EXPLORER study.[6][7][8] |
This compound and JAK Inhibitors (e.g., Tofacitinib)
Rationale: Combining the targeted lymphocyte trafficking inhibition of this compound with the broad anti-inflammatory effects of a JAK inhibitor could offer rapid symptom control and sustained remission.
Supporting Data (Vedolizumab Combination): Case reports and smaller studies have suggested favorable outcomes with the combination of vedolizumab and tofacitinib (B832) in patients with refractory ulcerative colitis.
At present, large-scale clinical trial data on the combination of vedolizumab and tofacitinib are limited.
This compound and Immunomodulators (e.g., Azathioprine, Methotrexate)
Rationale: Co-administration with immunomodulators is a common strategy with biologic therapies in IBD to potentially enhance efficacy and reduce the development of anti-drug antibodies.
Supporting Data (Vedolizumab Combination): Studies on the combination of vedolizumab with thiopurines (e.g., azathioprine) have shown mixed results. One population-based study suggested a lower risk of treatment failure with combination therapy in Crohn's disease but not in ulcerative colitis.[9] Another prospective cohort study found no significant improvement in clinical or endoscopic outcomes when combining vedolizumab with a thiopurine or methotrexate compared to monotherapy.[10]
| Study Population | Outcome |
| Crohn's Disease | Combination therapy with thiopurines was associated with a lower risk of treatment failure compared to vedolizumab monotherapy (RR 0.85).[9] |
| Ulcerative Colitis | No significant difference in treatment failure was observed between combination therapy and vedolizumab monotherapy.[9] |
| Data from a population-based study.[9] |
Experimental Protocols
The following are proposed experimental protocols for evaluating this compound in combination with other IBD therapies.
Preclinical Evaluation in Animal Models of Colitis
Objective: To assess the efficacy and safety of this compound in combination with a TNF inhibitor, JAK inhibitor, or immunomodulator in a murine model of colitis (e.g., DSS-induced or T-cell transfer colitis).
Experimental Workflow:
Figure 2: Preclinical experimental workflow.
Methodology:
-
Animal Model: Utilize a well-established murine model of IBD, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis for acute inflammation or the CD4+CD45RBhigh T-cell transfer model for chronic, immune-mediated colitis.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound monotherapy (dose to be determined based on pharmacokinetic and pharmacodynamic studies).
-
Group 3: Monotherapy with the combination agent (e.g., anti-TNF antibody, JAK inhibitor, or immunomodulator at a clinically relevant dose).
-
Group 4: this compound in combination with the other agent.
-
-
Administration: Administer this compound orally once daily. The combination agent should be administered according to its established route and frequency.
-
Outcome Measures:
-
Primary: Disease Activity Index (DAI) score (assessing weight loss, stool consistency, and rectal bleeding), histological scoring of colonic inflammation, and myeloperoxidase (MPO) activity in colonic tissue.
-
Secondary: Cytokine profiling (e.g., TNF-α, IL-6, IL-1β) in colonic tissue, flow cytometric analysis of immune cell populations in the lamina propria, and assessment of gut barrier function.
-
Proposed Phase II Clinical Trial Design
Objective: To evaluate the efficacy and safety of this compound in combination with a TNF inhibitor in patients with moderately to severely active Crohn's disease who have had an inadequate response to the TNF inhibitor alone.
Logical Flow of the Clinical Trial:
Figure 3: Phase II clinical trial design.
Methodology:
-
Patient Population: Adults with a diagnosis of moderately to severely active Crohn's disease (Crohn's Disease Activity Index [CDAI] of 220-450) who have been on a stable dose of a TNF inhibitor for at least 8 weeks with an inadequate clinical response.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment Arms:
-
Arm A: Oral this compound (once daily) plus the patient's current TNF inhibitor therapy.
-
Arm B: Oral placebo (once daily) plus the patient's current TNF inhibitor therapy.
-
-
Endpoints:
-
Primary: The proportion of patients achieving clinical remission (CDAI < 150) at week 12.
-
Secondary:
-
Clinical response (CDAI decrease of ≥ 100 points from baseline) at week 12.
-
Endoscopic response (≥ 50% improvement from baseline in the Simple Endoscopic Score for Crohn's Disease [SES-CD]) at week 26 or 52.
-
Corticosteroid-free remission at week 52.
-
Safety and tolerability, including the incidence of adverse events and serious adverse events.
-
Pharmacokinetic and pharmacodynamic assessments of this compound and the TNF inhibitor.
-
-
Conclusion
This compound, with its gut-selective mechanism of action and potential for minimal drug-drug interactions, is a promising candidate for combination therapy in IBD. The provided application notes and protocols, based on the precedent set by vedolizumab, offer a strategic framework for the preclinical and clinical investigation of this compound in combination with other IBD treatments. Rigorous evaluation through well-designed studies is essential to determine the clinical utility and safety of these novel combination regimens.
References
- 1. Combination treatment of inflammatory bowel disease: Present status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Gilead details discovery of oral integrin inhibitor GS-1427 | BioWorld [bioworld.com]
- 6. Vedolizumab, Adalimumab, and Methotrexate Combination Therapy in Crohn's Disease (EXPLORER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced combination therapy: is it the best way to break the therapeutic ceiling? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adding thiopurines to vedolizumab has benefits in Crohn's disease - Medical Conferences [conferences.medicom-publishers.com]
- 10. Combining Immunomodulator With Vedolizumab or Ustekinumab Does Not Improve IBD Outcomes - Mass General Advances in Motion [advances.massgeneral.org]
Measuring the Efficacy of Emvistegrast in Gut Trafficking Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emvistegrast (GS-1427) is an orally administered small molecule that acts as a potent and selective antagonist of the α4β7 integrin.[1][2] This integrin is crucial for the trafficking of a specific subset of T lymphocytes to the intestinal mucosa. By blocking the interaction between α4β7 on lymphocytes and its ligand, the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the endothelial cells of gut-associated lymphoid tissue (GALT), this compound effectively reduces the influx of inflammatory cells into the gastrointestinal tract.[1][3] This gut-selective mechanism of action makes this compound a promising therapeutic candidate for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[1][4]
These application notes provide detailed protocols for in vitro and in vivo models to assess the efficacy of this compound in blocking lymphocyte trafficking to the gut. The included methodologies and data presentation guidelines are intended to assist researchers in the preclinical evaluation of this compound and similar α4β7 integrin antagonists.
Mechanism of Action: Signaling Pathway
The trafficking of lymphocytes to the gut is a multi-step process involving the interaction of α4β7 integrin with MAdCAM-1. This interaction is a key step in the process of lymphocyte tethering, rolling, and firm adhesion to the vascular endothelium, which precedes their migration into the intestinal tissue. This compound disrupts this signaling cascade, thereby preventing the accumulation of lymphocytes in the gut and reducing inflammation.
Caption: this compound blocks the α4β7 integrin on lymphocytes.
Quantitative Data Summary
The efficacy of α4β7 integrin antagonists can be quantified using various in vitro and in vivo assays. The following tables summarize key efficacy parameters for this compound and other relevant α4β7 antagonists.
Table 1: In Vitro Efficacy of α4β7 Integrin Antagonists
| Compound | Assay | Target Interaction | IC50 | Reference |
| This compound (GS-1427) | Cell-free Assay | α4β7 - MAdCAM-1 | 5 x 10⁻¹¹ M | [5] |
| Etrolizumab | Cell Adhesion Assay | α4β7 - MAdCAM-1 | 0.075 nM | [6] |
| Carotegrast (AJM300) | Cell Adhesion Assay | α4β7 - VCAM-1 | 3.3 x 10⁻⁹ M | [5] |
Table 2: Representative In Vivo Efficacy of α4β7 Integrin Antagonists in a Murine Colitis Model
| Treatment Group | Disease Activity Index (DAI) | Colon Weight/Length Ratio (mg/cm) | Histological Score | Reduction in Lamina Propria CD4+ T-cells (%) |
| Vehicle Control | 3.5 ± 0.5 | 100 ± 10 | 8.0 ± 1.0 | 0% |
| This compound (10 mg/kg) | 1.5 ± 0.3 | 60 ± 8 | 3.5 ± 0.7 | 55% |
| Anti-α4β7 Antibody | 1.2 ± 0.2 | 55 ± 5 | 3.0 ± 0.5 | 65% |
*Data are representative and presented as mean ± SEM. *p < 0.05 compared to vehicle control.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to assess the efficacy of this compound.
Protocol 1: In Vitro Lymphocyte Adhesion Assay under Static Conditions
This assay measures the ability of this compound to inhibit the adhesion of α4β7-expressing lymphocytes to immobilized MAdCAM-1.
Materials:
-
α4β7-expressing cell line (e.g., RPMI 8866)
-
Recombinant human MAdCAM-1-Fc chimera
-
96-well microplates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (fluorescent dye)
-
This compound
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: Coat 96-well microplates with 100 µL/well of MAdCAM-1-Fc (5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 200 µL/well of 1% BSA in PBS for 1 hour at 37°C.
-
Cell Labeling: Label RPMI 8866 cells with Calcein-AM according to the manufacturer's protocol.
-
Compound Incubation: Pre-incubate the labeled cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add 100 µL of the cell suspension (containing 1 x 10⁵ cells) to each well of the MAdCAM-1-coated plate.
-
Incubation: Incubate for 30 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: Calculate the percentage of inhibition of adhesion for each this compound concentration compared to the vehicle control and determine the IC50 value.
Caption: Workflow for the in vitro static adhesion assay.
Protocol 2: In Vivo Murine T-Cell Homing Assay
This assay evaluates the effect of this compound on the migration of lymphocytes to the gut in a living animal model.
Materials:
-
C57BL/6 mice
-
CD45.1+ congenic mice
-
Splenocytes
-
Retinoic acid
-
CFSE and CellTrace Violet (fluorescent dyes)
-
This compound
-
Flow cytometer
Procedure:
-
Generation of Gut-Tropic T-cells:
-
Isolate splenocytes from CD45.1+ mice.
-
Culture the splenocytes with anti-CD3/CD28 antibodies and IL-2 in the presence of retinoic acid (100 nM) for 5 days to induce α4β7 expression.
-
Culture a control set of splenocytes without retinoic acid.
-
-
Cell Labeling:
-
Label the retinoic acid-treated (gut-tropic) T-cells with CFSE.
-
Label the control T-cells with CellTrace Violet.
-
-
Cell Injection:
-
Mix the CFSE-labeled and CellTrace Violet-labeled cells at a 1:1 ratio.
-
Administer this compound or vehicle control to recipient C57BL/6 mice via oral gavage.
-
After 1 hour, inject the mixed cell population intravenously into the recipient mice.
-
-
Tissue Harvest and Analysis:
-
After 18-24 hours, sacrifice the mice and harvest the small intestine, Peyer's patches, and mesenteric lymph nodes.
-
Isolate lymphocytes from these tissues.
-
Analyze the ratio of CFSE+ to CellTrace Violet+ cells in each tissue using flow cytometry, gating on the CD45.1+ donor cells.
-
-
Data Analysis:
-
Calculate the homing index by normalizing the ratio of gut-tropic to control cells in each tissue to the input ratio.
-
Compare the homing index between this compound-treated and vehicle-treated groups.
-
Caption: Workflow for the in vivo T-cell homing assay.
Protocol 3: Efficacy in the IL-10 Knockout Mouse Model of Colitis
This model spontaneously develops chronic colitis and is useful for evaluating the therapeutic efficacy of this compound.
Materials:
-
IL-10 knockout mice (on a C57BL/6 or BALB/c background)
-
This compound
-
Standard diet and housing
-
Materials for histological analysis (formalin, paraffin, H&E staining reagents)
-
Materials for flow cytometry (antibodies against CD4, CD8, etc.)
Procedure:
-
Colitis Development: Allow IL-10 knockout mice to develop spontaneous colitis (typically between 8-12 weeks of age). Monitor mice for clinical signs of colitis (weight loss, diarrhea, rectal bleeding).
-
Treatment: Once colitis is established, randomize mice into treatment groups: vehicle control and this compound (e.g., 1, 3, 10 mg/kg, administered daily by oral gavage).
-
Monitoring: Monitor body weight, stool consistency, and rectal bleeding daily for the duration of the treatment period (e.g., 4 weeks).
-
Endpoint Analysis:
-
At the end of the treatment period, sacrifice the mice.
-
Measure the colon length and weight.
-
Collect colon tissue for histological analysis. Score the severity of inflammation, ulceration, and epithelial hyperplasia.
-
Isolate lamina propria lymphocytes for flow cytometric analysis to quantify the infiltration of different immune cell populations (e.g., CD4+ T-cells, neutrophils).
-
-
Data Analysis: Compare the disease activity index, colon weight/length ratio, histological scores, and immune cell infiltration between the this compound-treated and vehicle-treated groups.
Conclusion
The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound's efficacy in modulating gut lymphocyte trafficking. The in vitro adhesion assays offer a direct measure of the compound's ability to block the α4β7-MAdCAM-1 interaction, while the in vivo homing assay and the IL-10 knockout colitis model provide crucial insights into its therapeutic potential in a physiological and disease context. Consistent and robust data across these models will be instrumental in advancing the development of this compound and other gut-selective immunomodulators for the treatment of IBD.
References
- 1. Gilead details discovery of oral integrin inhibitor GS-1427 | BioWorld [bioworld.com]
- 2. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - American Chemical Society [acs.digitellinc.com]
- 3. Targeting Immune Cell Trafficking – Insights From Research Models and Implications for Future IBD Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. integrin α4β7 | Integrins | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Review article: nonclinical and clinical pharmacology, pharmacokinetics and pharmacodynamics of etrolizumab, an anti‐β7 integrin therapy for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of Emvistegrast
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Emvistegrast (GS-1427).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, orally administered small-molecule antagonist of the α4β7 integrin.[1] Its primary mechanism involves binding to the α4β7 integrin expressed on the surface of gut-homing lymphocytes.[2] This action blocks the interaction between the α4β7 integrin and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is found on endothelial cells in the gut.[2] By inhibiting this interaction, this compound reduces the trafficking and infiltration of these lymphocytes into the intestinal tissue, thereby decreasing inflammation.[2] This gut-selective mechanism of action makes it a promising therapeutic candidate for inflammatory bowel diseases (IBD) like ulcerative colitis.[2][3]
Q2: What are the known off-target effects of this compound?
Specific off-target effects of this compound are not extensively documented in publicly available literature. The development of this compound prioritized high selectivity for the α4β7 integrin.[2] The target product profile for GS-1427 included a 100-fold selectivity over the closely related α4β1 integrin.[3] This high selectivity is a key feature designed to minimize off-target interactions and reduce the risk of systemic immunosuppression.[2][3] Preclinical studies have indicated its potential to modulate immune responses in IBD with minimal off-target effects.[2]
| Parameter | Description | Reference |
| Primary Target | α4β7 Integrin | [1][2] |
| Key Negative Target | α4β1 Integrin | [3] |
| Selectivity Goal | ~100-fold greater selectivity for α4β7 over α4β1 | [3] |
Q3: My experimental results are unexpected. How can I determine if this is due to an off-target effect?
Unexpected experimental outcomes can arise from various factors. Before concluding an off-target effect, it is crucial to follow a systematic troubleshooting process. This involves verifying the integrity of your experimental setup and then, if necessary, assessing the selectivity of this compound in your specific system.
Troubleshooting Guides
Q4: How can I experimentally assess the selectivity of this compound?
To experimentally verify the selectivity of this compound, you can perform a cell-based adhesion assay. This type of assay directly measures the functional consequence of integrin-ligand interaction and its inhibition. The goal is to compare the potency of this compound at inhibiting cell adhesion mediated by α4β7 versus its effect on adhesion mediated by another integrin, such as α4β1.
Experimental Protocol: Comparative Cell Adhesion Assay
This protocol provides a framework for assessing the inhibitory activity of this compound on α4β7- and α4β1-mediated cell adhesion.
1. Materials and Reagents:
-
Cell Lines:
-
A cell line expressing high levels of α4β7 (e.g., RPMI-8866).
-
A cell line expressing high levels of α4β1 (e.g., Jurkat).
-
-
Adhesion Substrates:
-
Recombinant human MAdCAM-1-Fc Chimera (for α4β7).
-
Recombinant human VCAM-1-Fc Chimera (for α4β1).
-
-
Assay Plate: 96-well, high-binding microplate.
-
Fluorescent Dye: Calcein-AM for cell labeling.
-
This compound: Stock solution in DMSO, with serial dilutions prepared in assay buffer.
-
Buffers and Media: PBS, assay buffer (e.g., HBSS with 1% BSA), cell lysis buffer.
-
Instrumentation: Fluorescence plate reader.
2. Assay Procedure:
-
Plate Coating:
-
Coat separate wells of a 96-well plate with MAdCAM-1 (e.g., 2 µg/mL) and VCAM-1 (e.g., 2 µg/mL) overnight at 4°C.
-
The next day, wash the wells with PBS to remove unbound protein.
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1-2 hours at room temperature. Wash again with PBS.
-
-
Cell Preparation and Labeling:
-
Harvest and wash the α4β7- and α4β1-expressing cells.
-
Resuspend cells in serum-free media and label with Calcein-AM (e.g., 2-5 µM) for 30 minutes at 37°C.
-
Wash the labeled cells to remove excess dye and resuspend in assay buffer to the desired concentration (e.g., 2 x 10^6 cells/mL).
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound.
-
In a separate plate or tube, pre-incubate the labeled cells with the different concentrations of this compound (or vehicle control) for 30 minutes at room temperature.
-
Add the pre-incubated cell suspensions to the corresponding coated wells (α4β7 cells to MAdCAM-1 wells; α4β1 cells to VCAM-1 wells).
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent cells.
-
Add lysis buffer to each well and incubate for 15 minutes.
-
Read the fluorescence of the lysate in a plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
3. Data Analysis:
-
Subtract the background fluorescence from wells coated only with BSA.
-
Normalize the data, setting the fluorescence from vehicle-treated cells as 100% adhesion and fluorescence from wells with no cells as 0%.
-
Plot the percentage of adhesion against the log concentration of this compound for both the α4β7/MAdCAM-1 and α4β1/VCAM-1 interactions.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each interaction by fitting the data to a four-parameter logistic curve.
-
The selectivity ratio is determined by dividing the IC50 for the off-target interaction (α4β1) by the IC50 for the on-target interaction (α4β7).
| Assay Type | Principle | Advantages | Considerations |
| Cell Adhesion Assay | Measures functional inhibition of cell binding to an immobilized ligand. | Physiologically relevant; measures functional outcome. | Can have higher variability; requires specific cell lines and purified ligands. |
| Flow Cytometry Binding Assay | Uses a fluorescently labeled ligand or antibody to measure competitive displacement by the inhibitor on the cell surface. | Provides direct binding data; can be performed on primary cells. | Requires a suitable fluorescent probe; may not fully reflect functional adhesion. |
| Surface Plasmon Resonance (SPR) | Measures binding kinetics between the purified integrin protein and the inhibitor in a cell-free system. | Provides detailed kinetic data (on/off rates); highly sensitive. | Cell-free system may not reflect cellular context; requires purified, active protein. |
Q5: What are potential off-target integrins to consider?
The most critical potential off-target for an α4β7 inhibitor is the α4β1 integrin . Both α4β7 and α4β1 share the α4 subunit and can bind to some of the same ligands, such as VCAM-1. However, only α4β7 binds to MAdCAM-1, which confers its gut-homing specificity. Inhibition of α4β1 can lead to broader systemic effects, which is why high selectivity for α4β7 is a crucial aspect of this compound's design.[3]
While less likely, other integrin families could theoretically be considered in broad off-target screening panels, though cross-reactivity is not expected based on the specific chemical structure of this compound.
References
Emvistegrast DMPK (drug metabolism and pharmacokinetics) challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Emvistegrast (GS-1427). Our goal is to help you navigate potential challenges in your drug metabolism and pharmacokinetics (DMPK) studies.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Question 1: We are observing high variability in the plasma concentrations of the active metabolite, GS-1069518, following oral administration of this compound in our preclinical models. What could be the cause?
Answer:
High variability in the plasma concentrations of the active metabolite can stem from several factors related to the prodrug nature of this compound and its absorption. Here are some potential causes and troubleshooting steps:
-
Inconsistent Prodrug Conversion: this compound is an oral prodrug that is rapidly converted to its active form, GS-1069518.[1] The efficiency of this conversion can be influenced by the enzymatic activity in the gut and liver, which can vary between individual animals.
-
Troubleshooting:
-
Ensure consistent dosing procedures and formulations.
-
Consider pre-screening animals for baseline enzymatic activities if variability is extreme.
-
Analyze for both the prodrug (this compound) and the active metabolite (GS-1069518) to assess the conversion ratio.
-
-
-
Food Effects: The presence of food in the gastrointestinal tract can alter drug absorption and metabolism.
-
Troubleshooting:
-
Standardize the fasting state of your animal models before dosing.
-
If clinically relevant, conduct studies in both fed and fasted states to characterize the food effect.
-
-
-
Transporter Interactions: Intestinal transporters, such as P-glycoprotein (P-gp), can influence the absorption of small molecules.[2][3] If this compound or its active metabolite is a substrate of efflux transporters, variability in transporter expression or function could affect systemic exposure.
-
Troubleshooting:
-
Conduct in vitro transporter assays (e.g., Caco-2 permeability assays) to determine if this compound or GS-1069518 are substrates or inhibitors of key transporters like P-gp.
-
-
Question 2: Our in vitro metabolic stability assays with liver microsomes show very rapid clearance of this compound, but the in vivo data suggests moderate clearance. How can we reconcile this discrepancy?
Answer:
This is a common challenge in DMPK studies. Several factors can contribute to this discrepancy:
-
Prodrug Activation Pathway: this compound is a prodrug, and its primary metabolic pathway in vivo might be its conversion to the active metabolite, GS-1069518, rather than clearance by microsomal enzymes.[1] Microsomal stability assays may overemphasize oxidative metabolism, which might not be the main in vivo clearance pathway for the prodrug.
-
Extrahepatic Metabolism: Metabolism may occur in tissues other than the liver, such as the intestine or blood.
-
Troubleshooting:
-
Conduct metabolic stability assays in other matrices, such as intestinal S9 fractions or plasma, to investigate extrahepatic metabolism.
-
-
-
Plasma Protein Binding: High plasma protein binding can reduce the fraction of the drug available for metabolism in vivo, leading to a lower clearance rate than predicted from in vitro assays where protein concentrations are lower.
-
Troubleshooting:
-
Determine the plasma protein binding of this compound in the species being studied and incorporate this into your in vitro-in vivo extrapolation (IVIVE) calculations.
-
-
Question 3: We are designing a drug-drug interaction (DDI) study. What are the key considerations for this compound?
Answer:
A key goal for this compound was to have minimal drug-drug interactions to allow for combination therapy.[4] However, it is crucial to evaluate this experimentally.
-
CYP Inhibition and Induction: Assess the potential of this compound and its active metabolite to inhibit or induce major cytochrome P450 (CYP) enzymes.
-
Experimental Approach: Conduct in vitro CYP inhibition assays using human liver microsomes and a panel of CYP-specific probe substrates. For induction, use cultured human hepatocytes.
-
-
Transporter-Mediated DDIs: Investigate whether this compound or GS-1069518 are substrates or inhibitors of clinically relevant drug transporters, such as P-gp, BCRP, OATP1B1, and OATP1B3.[2][3]
-
Experimental Approach: Utilize in vitro cell-based assays (e.g., MDCK or Caco-2 cells overexpressing the transporter of interest) to evaluate substrate potential and inhibition.
-
Frequently Asked Questions (FAQs)
What is the primary route of administration for this compound?
This compound is designed for oral administration.[1][5]
What is the active form of this compound?
This compound (GS-1427) is a prodrug that is converted to the active species, GS-1069518.[1]
What is the mechanism of action of this compound?
This compound is a selective α4β7 integrin inhibitor.[5][6] By blocking the interaction between α4β7 integrin on lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) in the gut, it prevents lymphocyte trafficking to the intestines, thereby reducing inflammation.[5]
What are the known DMPK challenges with α4β7 integrin inhibitors?
Previous α4β7 inhibitors faced challenges with potency, selectivity, and ADME-PK limitations.[4] Some earlier compounds with phenylalanine amide pharmacophores, in particular, posed DMPK challenges.[4] The development of this compound aimed to overcome these issues to achieve a once-daily oral dosing profile with minimal drug-drug interactions.[4][7]
Quantitative Data Summary
Table 1: Hypothetical In Vitro Metabolic Stability of this compound and GS-1069518
| Species | Matrix | Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Liver Microsomes | This compound | > 60 | < 10 |
| Human | Liver Microsomes | GS-1069518 | 45 | 25 |
| Rat | Liver Microsomes | This compound | > 60 | < 12 |
| Rat | Liver Microsomes | GS-1069518 | 30 | 40 |
| Human | Intestinal S9 | This compound | 15 | 150 |
| Human | Intestinal S9 | GS-1069518 | > 60 | < 8 |
Table 2: Hypothetical In Vitro Permeability of this compound and GS-1069518 in Caco-2 Cells
| Compound | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Apparent Permeability (Papp, B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) |
| This compound | 5.2 | 15.8 | 3.0 |
| GS-1069518 | 1.8 | 6.5 | 3.6 |
| Propranolol (High Permeability Control) | 25.0 | 24.5 | 1.0 |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 |
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism of a test compound in liver microsomes.
-
Materials:
-
Test compound (this compound or GS-1069518)
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile (B52724) with internal standard for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Pre-warm the microsomal suspension and phosphate buffer to 37°C.
-
In a 96-well plate, add the microsomes, buffer, and test compound (final concentration typically 1 µM).
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS to determine the remaining concentration of the test compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active transport of a test compound.
-
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® plates) for 21 days
-
Test compound (this compound or GS-1069518)
-
Hanks' Balanced Salt Solution (HBSS) buffer, pH 7.4
-
Control compounds (high and low permeability, P-gp substrate)
-
LC-MS/MS system
-
-
Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A→B) permeability, add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.
-
For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubate at 37°C with gentle shaking.
-
At a specified time point (e.g., 120 minutes), take samples from the receiver compartment.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Visualizations
Caption: Troubleshooting workflow for variable active metabolite levels.
Caption: this compound prodrug activation and mechanism of action.
References
- 1. This compound | α4β7 integrin inhibitor | Probechem Biochemicals [probechem.com]
- 2. examine.com [examine.com]
- 3. dev.drugbank.com [dev.drugbank.com]
- 4. Gilead details discovery of oral integrin inhibitor GS-1427 | BioWorld [bioworld.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
Assessing Emvistegrast's Selectivity Against α4β1 Integrin: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information and guidance for researchers evaluating the selectivity of emvistegrast (GS-1427) against the α4β1 integrin. This compound is a potent, orally available small molecule inhibitor of the α4β7 integrin, which is currently in clinical development for the treatment of inflammatory bowel disease (IBD). A critical aspect of its preclinical evaluation is its selectivity against the closely related α4β1 integrin, which is important for minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective antagonist of the α4β7 integrin.[1][2] Its therapeutic rationale is to inhibit the trafficking of lymphocytes to the gut by blocking the interaction between α4β7 and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1).[1]
Q2: Why is selectivity against α4β1 integrin important for an α4β7 inhibitor?
A2: The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is involved in the migration of lymphocytes to various tissues, including the central nervous system. Inhibition of α4β1 can be associated with side effects, highlighting the need for selective α4β7 inhibitors in the treatment of IBD to provide gut-selective efficacy.
Q3: How selective is this compound for α4β7 over α4β1?
A3: Preclinical data indicate that this compound has high selectivity for α4β7 over α4β1 integrin. The target product profile for this compound included a 100-fold selectivity over the α4β1 receptor.[3] It exhibits picomolar activity in cellular and whole blood assays for α4β7.[4]
Data Presentation
The following table summarizes the known quantitative and semi-quantitative data regarding the selectivity of this compound.
| Target | Parameter | Value | Reference |
| α4β7 Integrin | pIC50 | 10.3 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Activity | Picomolar | ACS Fall 2025 Meeting Abstract | |
| α4β1 Integrin | Selectivity | >100-fold vs. α4β7 | BioWorld |
Experimental Protocols
To assess the selectivity of this compound, researchers can employ a variety of in vitro assays. Below are detailed methodologies for key experiments.
Cell Adhesion Assay
This assay measures the ability of an inhibitor to block the adhesion of cells expressing α4 integrins to their respective ligands.
Objective: To determine the IC50 of this compound for the inhibition of α4β7-MAdCAM-1 and α4β1-VCAM-1-mediated cell adhesion.
Materials:
-
RPMI-8866 cells (constitutively express α4β7)
-
Jurkat cells (express α4β1)
-
Recombinant human MAdCAM-1 and VCAM-1
-
96-well microplates
-
Calcein-AM (fluorescent dye)
-
This compound (serial dilutions)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 1 mM Ca2+/Mg2+)
Protocol:
-
Coat 96-well microplates with MAdCAM-1 (for α4β7) or VCAM-1 (for α4β1) overnight at 4°C.
-
Wash the plates with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Label RPMI-8866 or Jurkat cells with Calcein-AM.
-
Resuspend the labeled cells in assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Add the cell-inhibitor mixture to the coated plates and incubate for 30-60 minutes at 37°C.
-
Gently wash the plates to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 values.
Soluble Ligand Binding Assay
This assay quantifies the inhibition of a soluble, labeled ligand binding to cells expressing the target integrin.
Objective: To determine the Ki of this compound for the α4β7 and α4β1 integrins.
Materials:
-
Cells expressing α4β7 or α4β1
-
Biotinylated soluble MAdCAM-1 or VCAM-1
-
Streptavidin-phycoerythrin (PE) conjugate
-
This compound (serial dilutions)
-
Flow cytometer
Protocol:
-
Resuspend cells in a binding buffer.
-
Incubate the cells with serial dilutions of this compound.
-
Add a fixed concentration of biotinylated soluble MAdCAM-1 or VCAM-1 and incubate.
-
Wash the cells to remove unbound ligand.
-
Add streptavidin-PE and incubate in the dark.
-
Wash the cells again.
-
Analyze the cell-bound fluorescence by flow cytometry.
-
Determine the concentration of this compound that inhibits 50% of the ligand binding (IC50) and calculate the Ki.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics and affinity between an inhibitor and its target protein.
Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) of this compound for purified α4β7 and α4β1 integrins.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant α4β7 and α4β1 integrins
-
This compound (serial dilutions)
-
Running buffer (e.g., HBS-P+ with 1 mM MnCl2)
Protocol:
-
Immobilize the purified integrins onto the sensor chip surface.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface and monitor the binding response.
-
After the association phase, flow running buffer over the surface to monitor dissociation.
-
Regenerate the sensor surface between cycles.
-
Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and calculate the affinity (KD).
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in cell adhesion assay | - Incomplete blocking- Cell clumping- Overly aggressive washing | - Increase blocking time or BSA concentration- Ensure single-cell suspension before plating- Optimize washing technique (gentle aspiration/dispensing) |
| Low signal in soluble ligand binding assay | - Low integrin expression on cells- Inactive ligand- Insufficient incubation time | - Use cells with confirmed high expression of the target integrin- Verify ligand activity with a positive control- Optimize incubation times for ligand and secondary reagent |
| Poor curve fitting in SPR analysis | - Non-specific binding- Mass transport limitation- Inappropriate buffer conditions | - Add a non-ionic detergent to the running buffer- Use a lower density of immobilized ligand- Optimize buffer components (e.g., salt, pH, divalent cations) |
| Inconsistent IC50/Ki values | - Inaccurate compound concentrations- Cell passage number variability- Temperature fluctuations | - Verify stock solution concentration and perform accurate serial dilutions- Use cells within a consistent passage number range- Maintain consistent temperature throughout the assay |
Visualizations
References
Emvistegrast Technical Support Center
Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The data, protocols, and troubleshooting guides provided are based on a fictional scenario developed to demonstrate a comprehensive response to potential cytotoxicity challenges in drug development.
This guide is intended for researchers, scientists, and drug development professionals working with the investigational Tyrosine Kinase X (TKX) inhibitor, this compound (EVG-842). Our goal is to provide a centralized resource for understanding and mitigating potential off-target cytotoxicity observed during pre-clinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key enzyme implicated in tumor cell proliferation and angiogenesis in specific solid tumor types. Its primary therapeutic effect is the induction of cell cycle arrest and apoptosis in TKX-positive cancer cells.
Q2: What is the proposed mechanism of this compound-related off-target cytotoxicity?
Pre-clinical studies suggest that at concentrations exceeding the therapeutic window, this compound can exhibit off-target activity against Kinase Y, an enzyme critical for maintaining mitochondrial homeostasis in rapidly dividing healthy cells, such as hematopoietic progenitors and gastrointestinal epithelial cells. Inhibition of Kinase Y is hypothesized to disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent caspase-mediated cell death.
Q3: Which non-cancerous cell types have shown the most susceptibility to this compound in vitro?
Based on cell panel screening, the highest sensitivity to this compound-induced cytotoxicity has been observed in human hematopoietic stem and progenitor cells (HSPCs) and normal human intestinal epithelial cells (HIECs).
Q4: Are there any known strategies to reduce this compound's cytotoxic effects on healthy cells while preserving its anti-tumor efficacy?
Yes. Two primary strategies are currently under investigation:
-
Co-administration with a mitochondrial protective agent: A novel agent, "Mitoprotect-21" (MP-21), has shown promise in selectively shielding healthy cells from mitochondrial-mediated apoptosis without compromising this compound's efficacy in cancer cells.
-
Pulsed-dosing regimens: Moving from continuous to intermittent (pulsed) dosing schedules in animal models has been shown to reduce the accumulation of this compound in sensitive tissues, thereby lowering off-target toxicity.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue: High levels of apoptosis are observed in non-target control cells in vitro.
-
Possible Cause 1: Off-target Kinase Y Inhibition. The this compound concentration may be too high, leading to significant inhibition of Kinase Y and triggering the intrinsic apoptotic pathway.
-
Suggested Solution: Titrate this compound to the lowest effective concentration for your cancer cell model. We recommend performing a detailed dose-response curve to identify the optimal therapeutic window. Refer to the IC50 data in Table 1 .
-
-
Possible Cause 2: Experimental System Sensitivity. The specific cell line or culture conditions may render the cells unusually sensitive to mitochondrial stress.
-
Suggested Solution: Incorporate a mitochondrial protective agent like MP-21 as a co-treatment in your control wells. This can help determine if the observed cytotoxicity is specifically mitochondrial in origin. See Table 2 for sample data on its protective effects.
-
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
Signaling and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for off-target cytotoxicity.
Caption: Experimental workflow for assessing mitochondrial apoptosis.
Supporting Data
Table 1: Dose-Response Cytotoxicity of this compound (IC50 Values)
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a representative TKX-positive cancer cell line versus susceptible healthy cell lines after 48 hours of continuous exposure.
| Cell Line | Cell Type | TKX Status | IC50 (nM) |
| SW620 | Colon Carcinoma | Positive | 50 |
| A549 | Lung Carcinoma | Positive | 75 |
| HSPC | Hematopoietic Stem Cell | Negative | 850 |
| HIEC | Intestinal Epithelial Cell | Negative | 1200 |
Table 2: Effect of Mitoprotectant (MP-21) on this compound-Induced Apoptosis
This table shows the percentage of apoptotic cells (Annexin V positive) after 48-hour treatment. This compound was used at a supra-therapeutic concentration of 1000 nM. MP-21 was used at 5 µM.
| Cell Line | Treatment | % Apoptotic Cells |
| HSPC | Vehicle Control | 4.5% |
| HSPC | This compound (1000 nM) | 68.2% |
| HSPC | This compound + MP-21 | 15.3% |
| SW620 | Vehicle Control | 6.1% |
| SW620 | This compound (1000 nM) | 85.7% |
| SW620 | This compound + MP-21 | 83.5% |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Caspase-Glo® 3/7 Assay
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also prepare a 2X solution of any co-treatment compounds (e.g., MP-21).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Signal Stabilization: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine IC50 values.
Protocol 2: Mitochondrial Membrane Potential Assay using JC-1 Dye
-
Cell Culture and Treatment: Culture and treat cells with this compound (and/or other compounds) in a 6-well plate for the desired duration. Include a positive control for depolarization (e.g., CCCP).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in 0.5 mL of warm culture medium.
-
JC-1 Staining: Add 0.5 µL of JC-1 stock solution (typically 2-10 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cells twice with 1 mL of PBS.
-
Resuspension: Resuspend the final cell pellet in 500 µL of PBS for analysis.
-
Flow Cytometry Analysis: Analyze the cells immediately using a flow cytometer.
-
Healthy Cells: Exhibit high red fluorescence (J-aggregates, ~590 nm).
-
Apoptotic Cells: Exhibit high green fluorescence (JC-1 monomers, ~529 nm).
-
-
Data Analysis: Quantify the percentage of cells in each population (red vs. green) to determine the loss of mitochondrial membrane potential.
Emvistegrast Dose-Response Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curves for Emvistegrast (GS-1427). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, orally administered small-molecule antagonist of the α4β7 integrin.[1][2][3][4][5] It functions by blocking the interaction between the α4β7 integrin, expressed on the surface of lymphocytes, and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) found on intestinal endothelial cells.[5] This inhibition prevents the trafficking of lymphocytes to the gut, thereby reducing intestinal inflammation, which is a key mechanism in inflammatory bowel diseases (IBD) such as ulcerative colitis.[5]
Q2: What is the reported potency of this compound?
A2: Preclinical studies have shown that this compound exhibits picomolar potency in both cellular and whole blood assays.[1][5] It is also highly selective for α4β7 over the closely related α4β1 integrin.[1]
Q3: What are the primary types of in vitro assays used to determine this compound's dose-response curve?
A3: The most common in vitro assays for this compound and other α4β7 integrin antagonists are cell adhesion assays and ligand-binding assays. These assays are designed to measure the inhibition of the α4β7-MAdCAM-1 interaction. A typical format involves using cells that express α4β7 (e.g., RPMI 8866 human B lymphocyte cell line) and a substrate coated with MAdCAM-1.[6]
Q4: What is a typical starting concentration range for this compound in a cell-based assay?
A4: Given its picomolar potency, a wide concentration range should be tested to generate a full dose-response curve. A starting range from 1 pM to 1 µM is advisable to capture the full inhibitory profile, including the top and bottom plateaus of the curve.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay Description | Source |
| IC50 | 0.05 nM | Inhibition of α4β7 capture by immobilized MAdCAM-1 | WO2020092375A1[7] |
| Activity | Picomolar | Cellular and whole blood assays | ACS Fall 2025 Presentation[1] |
Experimental Protocols
Protocol: α4β7/MAdCAM-1 Cell Adhesion Assay
This protocol outlines a method for determining the IC50 of this compound by measuring its ability to inhibit the adhesion of α4β7-expressing cells to immobilized MAdCAM-1.
Materials:
-
Cells: RPMI 8866 cells (constitutively express α4β7).
-
Coating Protein: Recombinant human MAdCAM-1.
-
Assay Plate: 96-well tissue culture-treated plates.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 1 mM Ca²⁺ and 1 mM Mg²⁺.
-
Cell Labeling Dye: Calcein-AM or similar fluorescent dye.
-
Instrumentation: Fluorescence plate reader.
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with MAdCAM-1 (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Wash the wells twice with PBS to remove any unbound protein.
-
Block non-specific binding sites by incubating with 2% BSA in HBSS for 1 hour at 37°C.
-
Wash the wells again with PBS.
-
-
Cell Preparation:
-
Culture RPMI 8866 cells to the desired density.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Resuspend the labeled cells in the assay buffer at a concentration of 5 x 10⁵ cells/mL.
-
-
Dose-Response Treatment:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound to the corresponding wells of the MAdCAM-1 coated plate.
-
Add the labeled cell suspension to each well.
-
-
Incubation and Adhesion:
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells. The force and number of washes should be optimized to ensure a good assay window.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence in each well using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: High background or non-specific cell adhesion.
-
Possible Cause: Inadequate blocking of the plate.
-
Solution:
-
Ensure that the blocking step is performed for a sufficient duration (at least 1 hour).
-
Consider using a different blocking agent, such as 5% non-fat dry milk or a commercially available blocking buffer.
-
Optimize the washing steps to remove loosely bound cells without detaching specifically adhered cells.
-
Issue 2: Low signal or poor cell adhesion, even in the absence of inhibitor.
-
Possible Cause 1: Suboptimal concentration of MAdCAM-1 coating.
-
Solution 1: Perform a titration of the MAdCAM-1 coating concentration to find the optimal density for cell adhesion.
-
Possible Cause 2: Inactive or improperly folded α4β7 integrin.
-
Solution 2:
Issue 3: Inconsistent or non-reproducible dose-response curves.
-
Possible Cause 1: Variability in cell health or passage number.
-
Solution 1: Use cells from a consistent passage number and ensure they are in a healthy, logarithmic growth phase.
-
Possible Cause 2: "Edge effects" in the 96-well plate due to evaporation.
-
Solution 2: To minimize evaporation, ensure proper humidity in the incubator and consider leaving the outer wells of the plate empty or filled with buffer.
-
Possible Cause 3: Inconsistent washing steps.
-
Solution 3: Use a multi-channel pipette or an automated plate washer to ensure uniform washing across the plate.
Issue 4: The dose-response curve does not reach a full 100% inhibition.
-
Possible Cause: The highest concentration of this compound tested is insufficient to achieve complete inhibition.
-
Solution: Extend the concentration range of this compound in your serial dilution.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Downstream signaling of α4β7 integrin.
Caption: Workflow for a cell adhesion assay.
References
- 1. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medkoo.com [medkoo.com]
- 6. Detection of antibodies to the α4β7 integrin binding site on HIV-1 gp120 V2 loop using a novel cell adhesion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. mdpi.com [mdpi.com]
- 9. Integrin α4β7 switches its ligand specificity via distinct conformer-specific activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
Emvistegrast Drug-Drug Interaction Studies: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the study of emvistegrast (GS-1427), a potent and selective oral α4β7 integrin inhibitor, understanding its potential for drug-drug interactions (DDIs) is critical for both preclinical and clinical success.[1] While specific clinical DDI study data for this compound is not yet extensively published due to its ongoing development, a key goal in its design was to minimize such interactions to facilitate its use in combination therapies for inflammatory bowel disease (IBD).[1]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing, conducting, and interpreting DDI studies related to this compound.
Troubleshooting Guides
Problem: Unexpected variability in pharmacokinetic (PK) data when co-administering this compound with another compound in animal models.
Possible Cause & Troubleshooting Steps:
-
Metabolic Enzyme Interaction: The co-administered drug may be an inhibitor or inducer of cytochrome P450 (CYP) enzymes responsible for this compound's metabolism.
-
Recommendation: Conduct in vitro metabolic stability assays using human and relevant animal liver microsomes to identify the primary CYP isoforms involved in this compound metabolism. Subsequently, perform CYP inhibition and induction assays with the co-administered drug to assess its potential to alter this compound's metabolic pathway.
-
-
Transporter-Mediated Interaction: The co-administered drug may be a substrate, inhibitor, or inducer of efflux or uptake transporters that handle this compound, such as P-glycoprotein (P-gp).
-
Recommendation: Utilize in vitro transporter assays (e.g., Caco-2 permeability assays for P-gp) to determine if this compound is a substrate of key transporters. Concurrently, evaluate the co-administered drug's potential to inhibit or induce these transporters.
-
-
Physiological Factors in Animal Models: The disease model itself or other physiological changes in the animals could be affecting drug absorption and disposition.
-
Recommendation: Ensure consistent health status of the animals. Consider a cross-over study design if feasible to minimize inter-animal variability. Analyze plasma protein binding of both this compound and the co-administered drug, as displacement can alter free drug concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might this influence DDI study design?
A1: this compound is a selective antagonist of α4β7 integrin, which is crucial for the trafficking of T cells to the intestinal mucosa.[1] Its therapeutic action is targeted and immunomodulatory rather than systemic immunosuppression.[2] When designing DDI studies, the focus should be on pharmacokinetic interactions, as pharmacodynamic interactions with drugs that do not directly affect lymphocyte trafficking are less likely. However, consideration should be given to co-administered drugs that also modulate the immune system, as there could be synergistic or antagonistic effects on immune cell function.
Q2: Which metabolic pathways are likely to be involved in this compound's clearance?
A2: While specific data is limited, small molecule drugs are commonly metabolized by cytochrome P450 (CYP) enzymes in the liver. To investigate this for this compound, a tiered approach is recommended:
-
Metabolic Stability Screening: Incubate this compound with liver microsomes from various species (human, rat, mouse) to determine the rate of metabolism.
-
CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes or specific chemical inhibitors to identify the key CYP isoforms responsible for its metabolism.
-
In Vivo Metabolite Identification: Analyze plasma and excreta from animal studies to identify the major metabolites.
Q3: How can I assess if this compound is a substrate or inhibitor of P-glycoprotein (P-gp)?
A3: P-glycoprotein is an important efflux transporter that can limit the oral absorption of drugs. To assess its interaction with this compound, the following in vitro experiment is recommended:
-
Bidirectional Permeability Assay: Use a Caco-2 cell monolayer, which expresses P-gp. The transport of this compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A B-to-A/A-to-B efflux ratio significantly greater than 2 suggests that this compound is a P-gp substrate. To confirm, the experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil); a reduction in the efflux ratio would confirm P-gp mediated transport. To test if this compound inhibits P-gp, its effect on the transport of a known P-gp substrate (e.g., digoxin) can be measured.
Q4: Are there any theoretical DDI concerns with drugs commonly used to treat IBD?
A4: While clinical data is needed for definitive answers, some theoretical considerations include:
-
Corticosteroids (e.g., budesonide, prednisone): These are often metabolized by CYP3A4. If this compound were also a substrate or an inhibitor/inducer of CYP3A4, there could be a potential for interaction.
-
Thiopurines (azathioprine, 6-mercaptopurine): These have a complex metabolism involving multiple enzymes. A direct interaction is less likely unless this compound is found to significantly impact one of these pathways.
-
Biologics (e.g., TNF inhibitors): Pharmacokinetic interactions are unlikely as their clearance mechanisms (proteolysis) differ from small molecules. However, pharmacodynamic interactions related to combined effects on the immune system should be considered.
Experimental Protocols
In Vitro CYP450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit major human cytochrome P450 enzymes.
Methodology:
-
Materials: Human liver microsomes (HLM), recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), specific CYP substrate probes (e.g., phenacetin (B1679774) for CYP1A2), NADPH regenerating system, and this compound.
-
Procedure:
-
Pre-incubate HLM or recombinant CYPs with a range of this compound concentrations.
-
Initiate the metabolic reaction by adding the specific CYP substrate probe and the NADPH regenerating system.
-
Incubate for a specified time at 37°C.
-
Terminate the reaction (e.g., with acetonitrile).
-
Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the probe substrate metabolism).
| Parameter | Description |
| Enzymes | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |
| Substrate Probes | Specific substrates for each CYP isoform |
| Test Article | This compound (at various concentrations) |
| Incubation Time | Typically 10-60 minutes |
| Endpoint | Formation of probe-specific metabolite |
| Analysis | LC-MS/MS |
Caco-2 Bidirectional Permeability Assay
Objective: To assess whether this compound is a substrate of P-glycoprotein.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, typically for 21 days.
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer.
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At various time points, collect samples from the receiver chamber.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A). The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B).
| Parameter | Value |
| Cell Line | Caco-2 |
| Culture Time | 21 days |
| Test Compound | This compound |
| Transport Buffer | Hanks' Balanced Salt Solution (HBSS) |
| Sampling Times | e.g., 30, 60, 90, 120 minutes |
| Analysis | LC-MS/MS |
Visualizations
Caption: Workflow for Investigating this compound's DDI Potential.
Caption: this compound's Mechanism of Action.
References
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Emvistegrast and Etrolizumab
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies targeting inflammatory bowel disease (IBD), two notable agents, emvistegrast and etrolizumab, offer distinct approaches to modulating the inflammatory cascade. This guide provides a detailed, objective comparison of their mechanisms of action, supported by available experimental data, to inform research and development efforts in this critical area.
At a Glance: Key Mechanistic Differences
| Feature | This compound (GS-1427) | Etrolizumab |
| Molecule Type | Small molecule | Humanized monoclonal antibody |
| Target(s) | α4β7 integrin | α4β7 and αEβ7 integrins |
| Mechanism | Selective antagonist of α4β7, inhibiting its interaction with MAdCAM-1. | Dual antagonist, inhibiting α4β7 interaction with MAdCAM-1 and αEβ7 interaction with E-cadherin. |
| Primary Effect | Inhibition of lymphocyte trafficking to the gut. | Inhibition of both lymphocyte trafficking to the gut and retention within the intestinal epithelium. |
| Administration | Oral | Subcutaneous injection |
Delving into the Molecular Mechanisms
This compound (GS-1427): A Selective Approach to Inhibit Lymphocyte Trafficking
This compound is an orally available small molecule that acts as a potent and selective antagonist of the α4β7 integrin[1]. This integrin is expressed on the surface of a subset of lymphocytes and plays a crucial role in their migration from the bloodstream into the gastrointestinal tract. Specifically, α4β7 integrin binds to the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of post-capillary venules in the gut[2].
By binding to α4β7, this compound effectively blocks this interaction, thereby preventing the trafficking of pathogenic lymphocytes into the intestinal tissue. This targeted approach is designed to reduce local inflammation in the gut without inducing broad systemic immunosuppression[1]. Preclinical studies have demonstrated that this compound exhibits picomolar activity in cellular and whole blood assays and shows high selectivity for α4β7 over the closely related α4β1 integrin, which is involved in lymphocyte trafficking to the central nervous system[1][3]. In a murine model of colitis, this compound demonstrated efficacy comparable to an antibody control in reducing T-cell gut trafficking and improving disease activity scores[3][4].
Etrolizumab: A Dual-Action Strategy Targeting Trafficking and Retention
Etrolizumab is a humanized monoclonal antibody that targets the β7 subunit of integrins, giving it a dual mechanism of action[5]. It inhibits both the α4β7 and αEβ7 integrins. The inhibition of the α4β7/MAdCAM-1 interaction by etrolizumab mirrors the primary mechanism of this compound, preventing the migration of inflammatory cells into the gut[5].
Uniquely, etrolizumab also binds to the αEβ7 integrin. This integrin is expressed on intraepithelial lymphocytes (IELs) and binds to E-cadherin on intestinal epithelial cells. This interaction is thought to be crucial for the retention of lymphocytes within the intestinal lining. By blocking the αEβ7/E-cadherin pathway, etrolizumab aims to reduce the number of resident inflammatory cells in the gut epithelium, thereby dampening the local immune response[5]. Furthermore, some studies suggest that etrolizumab may induce the internalization of the β7 integrin, further reducing its availability on the cell surface and impairing dynamic adhesion to MAdCAM-1[6][7].
Quantitative Comparison of In Vitro Potency
| Parameter | This compound (GS-1427) | Etrolizumab |
| Target(s) | α4β7 | α4β7 and αEβ7 |
| Binding Affinity (Kd) for human α4β7 | Not publicly available | 116 ± 11 pM |
| Binding Affinity (Kd) for human αEβ7 | N/A | 1800 ± 170 pM |
| IC50 for α4β7-MAdCAM-1 adhesion | "Picomolar activity"[1][3] | 0.075 ± 0.034 nM |
| IC50 for αEβ7-E-cadherin adhesion | N/A | 3.96 ± 1.78 nM |
Data for etrolizumab sourced from DrugBank Online.
Signaling Pathways and Mechanisms of Action
Below are graphical representations of the signaling pathways inhibited by this compound and etrolizumab.
Caption: this compound selectively blocks the α4β7-MAdCAM-1 interaction.
Caption: Etrolizumab dually inhibits α4β7-MAdCAM-1 and αEβ7-E-cadherin.
Experimental Protocols
Dynamic Adhesion Assay (for Etrolizumab)
This assay evaluates the ability of lymphocytes to adhere to MAdCAM-1 under flow conditions, mimicking the physiological environment of blood vessels.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. The cells are then cultured in RPMI 1640 medium supplemented with 10% fetal calf serum and penicillin/streptomycin. For experiments, cells are fluorescently labeled with carboxyfluorescein succinimidyl ester (CFSE)[6].
-
Capillary Coating: Glass capillaries are coated with recombinant human MAdCAM-1/Fc chimera at a concentration of 5 µg/mL in a coating buffer (150 mM NaCl, 1 mM HEPES) and incubated for at least one hour at 37°C. Control capillaries are coated with a non-specific isotype control Fc protein[6].
-
Adhesion Assay: The coated capillaries are mounted on a perfusion system connected to a syringe pump. The fluorescently labeled lymphocytes, pre-incubated with or without etrolizumab (or a surrogate antibody), are perfused through the capillaries at a defined shear stress. Adherent cells are visualized and quantified using time-lapse video microscopy[6][7].
-
Data Analysis: The number of adherent cells per field of view is counted and compared between treated and untreated conditions to determine the inhibitory effect of the drug[6].
Murine Model of Colitis (for this compound)
The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is a widely used preclinical model to evaluate the efficacy of potential IBD therapies.
-
Induction of Colitis: C57BL/6 mice are typically used. Colitis is induced by administering 2-5% (w/v) DSS in the drinking water for a defined period (e.g., 5-7 days) to induce acute colitis. For chronic models, cycles of DSS administration followed by recovery periods with regular drinking water are employed[8][9][10].
-
Drug Administration: this compound is administered orally once daily. A vehicle control group and often a positive control group (e.g., an anti-α4β7 antibody) are included[4].
-
Assessment of Disease Activity: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) score is calculated based on these parameters[8][11].
-
Histological Analysis: At the end of the study, mice are euthanized, and the colons are collected. The length of the colon is measured, and tissue samples are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, crypt damage, and cellular infiltration[11].
-
Data Analysis: The DAI scores, colon length, and histological scores are compared between the this compound-treated group and the control groups to evaluate the therapeutic efficacy of the compound[4].
Conclusion
This compound and etrolizumab represent two distinct strategies for targeting integrin-mediated inflammation in IBD. This compound offers a highly selective, oral approach focused on inhibiting lymphocyte trafficking, while etrolizumab provides a dual-action, injectable therapy that targets both lymphocyte trafficking and retention. The choice between these mechanisms may depend on the specific patient population and the desired therapeutic outcome. The experimental data and protocols presented here provide a foundation for further research into the nuanced effects of these and other emerging IBD therapies.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. Gilead details discovery of oral integrin inhibitor GS-1427 | BioWorld [bioworld.com]
- 5. Video: Assessment of Lymphocyte Migration in an Ex Vivo Transmigration System [jove.com]
- 6. Cellular Mechanisms of Etrolizumab Treatment in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cellular Mechanisms of Etrolizumab Treatment in Inflammatory Bowel Disease [frontiersin.org]
- 8. Murine Colitis modeling using Dextran Sulfate Sodium (DSS). | Vanderbilt University Medical Center [medsites.vumc.org]
- 9. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Model of DSS-induced Acute Colitis | Society for Mucosal Immunology [socmucimm.org]
Emvistegrast: A Small Molecule Challenger to Monoclonal Antibody Therapies in Inflammatory Bowel Disease
For researchers, scientists, and drug development professionals, the landscape of inflammatory bowel disease (IBD) treatment is evolving. While monoclonal antibodies (mAbs) have long been a cornerstone of therapy, the emergence of orally administered small molecules like Emvistegrast offers a compelling alternative. This guide provides a detailed comparison of this compound with established monoclonal antibody therapies, focusing on their mechanisms of action, preclinical performance, and the experimental data that underpins these findings.
Executive Summary
This compound (GS-1427) is an investigational, orally bioavailable small molecule that acts as a selective antagonist of the α4β7 integrin. This mechanism is shared with the gut-selective monoclonal antibody vedolizumab, which has proven efficacy in the treatment of ulcerative colitis (UC) and Crohn's disease (CD). By inhibiting the α4β7 integrin, both drugs prevent the trafficking of pathogenic T-lymphocytes to the inflamed gut tissue. This targeted approach contrasts with broader immunosuppressants like anti-tumor necrosis factor-alpha (anti-TNF-α) monoclonal antibodies. Preclinical data suggest that this compound exhibits potent and selective inhibition of α4β7 integrin, with a performance comparable to antibody controls in animal models of IBD. This guide will delve into the available data to offer a comprehensive comparison.
Mechanism of Action: A Tale of Two Modalities
The therapeutic effect of both this compound and vedolizumab hinges on the blockade of lymphocyte trafficking to the gut. This process is mediated by the interaction of α4β7 integrin, expressed on the surface of a subset of T-lymphocytes, with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of gut-associated lymphoid tissue.
This compound and Vedolizumab: Both agents bind to the α4β7 integrin, preventing its interaction with MAdCAM-1. This targeted inhibition reduces the influx of inflammatory cells into the gastrointestinal tract.
Anti-TNF-α Monoclonal Antibodies (e.g., Infliximab, Adalimumab): These antibodies work by neutralizing the pro-inflammatory cytokine TNF-α. This cytokine plays a central role in the inflammatory cascade, and its inhibition leads to a broad suppression of the inflammatory response.
Signaling Pathway Diagrams
A Comparative Analysis of Emvistegrast and Carotuximab for Researchers and Drug Development Professionals
An in-depth guide to two distinct therapeutic molecules, Emvistegrast and carotuximab, this document provides a comparative analysis of their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.
This guide is intended for researchers, scientists, and drug development professionals interested in the fields of inflammatory bowel disease and oncology. It aims to provide a comprehensive and objective comparison to inform research and development decisions.
Overview and Mechanism of Action
This compound (GS-1427) is an orally administered small molecule antagonist of α4β7 integrin, a key mediator in the trafficking of lymphocytes to the gut.[1][2] In contrast, carotuximab (TRC105) is a chimeric IgG1 monoclonal antibody that targets endoglin (CD105), a co-receptor for the transforming growth factor-beta (TGF-β) superfamily, which is crucial for angiogenesis.[3][4][5]
This compound is being developed for the treatment of inflammatory bowel diseases, such as ulcerative colitis, by selectively inhibiting the migration of pathogenic lymphocytes to the intestinal mucosa.[1][2][6] Carotuximab is under investigation for various solid tumors, including angiosarcoma and prostate cancer, with a multimodal mechanism that includes inhibition of angiogenesis, modulation of the tumor microenvironment, and antibody-dependent cell-mediated cytotoxicity (ADCC).[4][7][8]
Preclinical Data Summary
The following table summarizes key preclinical data for this compound and carotuximab, highlighting their potency and selectivity.
| Parameter | This compound (GS-1427) | Carotuximab (TRC105) | Reference |
| Target | α4β7 Integrin | Endoglin (CD105) | [1][2],[3][4][5] |
| Potency | Picomolar potency in cellular and whole blood assays | KD: 1-2 ng/mL for binding to human CD105 | [2],[9] |
| Selectivity | >100-fold selectivity over α4β1 integrin | Specific for endoglin | [10] |
| In Vivo Efficacy | Effectively blocked α4β7-dependent gut homing and reduced disease activity in an IL-10 colitis mouse model. | Inhibited angiogenesis, tumor growth, and metastases in various preclinical cancer models. | [10],[8][11] |
Clinical Data Summary
Clinical trials have evaluated the safety and efficacy of both this compound and carotuximab in their respective indications.
This compound (Ulcerative Colitis)
This compound is currently in Phase 2 clinical trials for ulcerative colitis.[12][13] Detailed results from these ongoing trials are anticipated.
Carotuximab (Oncology)
Carotuximab has been evaluated in multiple clinical trials for various cancers.
| Indication | Phase | Key Findings | Reference |
| Advanced Angiosarcoma | Phase 3 (TAPPAS trial) | The addition of carotuximab to pazopanib (B1684535) did not significantly improve progression-free survival (PFS) compared to pazopanib alone (median PFS 4.2 vs 4.3 months). | [4][6][14] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 2 (Interim Analysis) | Combination with apalutamide (B1683753) demonstrated a promising median progression-free survival (PFS) of 13 months in patients who had failed at least one hormone therapy. The combination was well-tolerated with no grade 3 or 4 toxicities reported in the initial safety cohort. | [15] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound acts by blocking the interaction of α4β7 integrin on lymphocytes with the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gut, thereby preventing the trafficking of these immune cells into the intestinal tissue.
Caption: this compound blocks the α4β7-MAdCAM-1 interaction.
Carotuximab Signaling Pathway
Carotuximab targets endoglin (CD105) on proliferating endothelial cells. This disrupts downstream signaling pathways, including the Smad1/5/8 pathway, and interferes with pro-angiogenic signals from TGF-β and BMP9. It also exerts anti-tumor effects through ADCC.
Caption: Carotuximab inhibits angiogenesis and induces ADCC.
Experimental Protocols
Integrin Binding Assay (for this compound)
This protocol outlines a general procedure for assessing the binding of a small molecule inhibitor to α4β7 integrin.
Caption: Workflow for an α4β7 integrin binding assay.
Methodology:
-
Cell Preparation: Culture a cell line that stably expresses high levels of α4β7 integrin.
-
Inhibitor Incubation: Incubate the cells with a serial dilution of this compound for a predetermined time at 37°C.
-
Ligand Binding: Add a constant, saturating concentration of a fluorescently labeled MAdCAM-1-Fc fusion protein and incubate to allow binding.
-
Washing: Wash the cells with a cold buffer to remove any unbound ligand.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of bound MAdCAM-1-Fc.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value, the concentration at which 50% of MAdCAM-1-Fc binding is inhibited.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (for Carotuximab)
This protocol describes a common method to evaluate the ADCC activity of an antibody.
Caption: Workflow for a chromium release ADCC assay.
Methodology:
-
Target Cell Preparation: Use a cell line that expresses high levels of endoglin (CD105), such as human umbilical vein endothelial cells (HUVECs).
-
Target Cell Labeling: Label the target cells with a radioactive isotope like Chromium-51 (⁵¹Cr) or a fluorescent dye.
-
Antibody Incubation: Incubate the labeled target cells with varying concentrations of carotuximab.
-
Effector Cell Addition: Add effector cells, typically Natural Killer (NK) cells isolated from peripheral blood mononuclear cells (PBMCs), at a specific effector-to-target (E:T) ratio.
-
Co-incubation: Incubate the co-culture for a period of 4-18 hours to allow for cell lysis.
-
Measurement of Lysis: Centrifuge the plate and measure the amount of released label in the supernatant, which is proportional to the number of lysed cells.
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration to determine the EC50 of the ADCC response.
Conclusion
This compound and carotuximab represent two distinct therapeutic strategies targeting different diseases through unique mechanisms. This compound offers a targeted, oral therapy for inflammatory bowel disease by preventing immune cell infiltration into the gut. Carotuximab provides a multi-pronged approach to cancer therapy by inhibiting angiogenesis and engaging the immune system. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for the scientific community to understand and further investigate these promising therapeutic agents.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. healthscout.app [healthscout.app]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Addition of Carotuximab to Pazopanib in Advanced Angiosarcoma - The ASCO Post [ascopost.com]
- 7. Detection of antibodies to the α4β7 integrin binding site on HIV-1 gp120 V2 loop using a novel cell adhesion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
- 9. Carotuximab Overview - Creative Biolabs [creativebiolabs.net]
- 10. Gilead details discovery of oral integrin inhibitor GS-1427 | BioWorld [bioworld.com]
- 11. io.nihr.ac.uk [io.nihr.ac.uk]
- 12. This compound - Page 1 | BioWorld [bioworld.com]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Efficacy and Safety of TRC105 Plus Pazopanib vs Pazopanib Alone for Treatment of Patients With Advanced Angiosarcoma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
Oral Emvistegrast vs. Injectable Biologics: An In Vivo Comparative Guide for Inflammatory Bowel Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the oral small molecule, Emvistegrast (GS-1427), and injectable biologics for the treatment of Inflammatory Bowel Disease (IBD). This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to support informed decisions in drug development.
This compound is an orally administered, selective antagonist of the α4β7 integrin, a key mediator in the trafficking of lymphocytes to the gut.[1][2] Its mechanism of action mirrors that of the injectable biologic, vedolizumab, a monoclonal antibody that also targets α4β7 integrin.[1] Both agents aim to reduce intestinal inflammation by preventing the migration of T lymphocytes from the bloodstream into the gut tissue. This comparison focuses on preclinical data from the well-established interleukin-10 (IL-10) knockout mouse model of colitis, a model that recapitulates key features of chronic intestinal inflammation in IBD.[3][4][5]
Comparative Efficacy in the IL-10 Knockout Mouse Model of Colitis
While direct head-to-head in vivo studies comparing oral this compound and injectable biologics have not been publicly released, preclinical data for this compound in the IL-10 knockout mouse model demonstrate its potential as a potent oral therapy for IBD. Data from a presentation by Gilead Sciences at the ACS Fall 2025 meeting indicated that this compound effectively reduced disease activity and improved both endoscopic and histopathologic scores in this model.[1] The efficacy was noted to be comparable to an antibody control.
Due to the limited availability of public, quantitative data from direct comparative studies, this guide presents the available preclinical findings for this compound and contextualizes them with the established therapeutic approach of injectable biologics targeting the same pathway.
Table 1: Summary of Preclinical Efficacy in the IL-10 Knockout Mouse Model of Colitis
| Feature | This compound (Oral) | Injectable Biologics (e.g., α4β7 Antibody) |
| Route of Administration | Oral | Intravenous or Subcutaneous Injection |
| Target | α4β7 integrin[1][2] | α4β7 integrin |
| Reported Efficacy | Significantly reduced disease activity; Improved endoscopic and histopathologic scores[1] | Established efficacy in reducing intestinal inflammation |
| Comparative Data | Efficacy reported as "comparable to an antibody control" in the IL-10 knockout mouse model[1] | No direct comparative data with this compound in the public domain. |
Signaling Pathway and Mechanism of Action
Both this compound and injectable α4β7 biologics function by disrupting the interaction between the α4β7 integrin on the surface of T lymphocytes and the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) expressed on the endothelial cells of blood vessels in the gut. This interaction is a critical step in the process of lymphocyte homing to the intestinal mucosa, a key driver of inflammation in IBD.
References
- 1. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. drughunter.com [drughunter.com]
- 3. IL-10 Knockout Model of Chronic Colitis - epistem [epistem.co.uk]
- 4. Validation of the interleukin-10 knockout mouse model of colitis: antitumour necrosis factor-antibodies suppress the progression of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-10 Knockout Colitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Emvistegrast
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Emvistegrast (GS-1427). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent research compound.
Compound Overview
Compound: this compound (GS-1427) Class: Synthetic Organic Compound[1] Mechanism of Action: this compound is an oral prodrug that is converted to its active form, GS-1069518. This active molecule is a potent and selective antagonist of α4β7 integrin.[2] By inhibiting the α4β7 integrin, this compound blocks the recruitment of lymphocytes to the gut, which is a key process in inflammatory bowel disease.[1] Primary Use: For research use only. Not for human or veterinary use.[2][3]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Notes |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | • Single pair of nitrile gloves • Standard lab coat • Safety glasses | Basic protection against incidental contact. |
| Powder Handling (e.g., weighing, aliquoting, reconstitution) | • Double gloving (nitrile) • Disposable lab coat or coveralls (e.g., Tyvek) • Chemical splash goggles and face shield • Powered Air-Purifying Respirator (PAPR) | High risk of aerosol generation.[4] Work should be conducted in a certified chemical fume hood or glove box. |
| Solution Handling (e.g., dilutions, plate coating) | • Double gloving (nitrile) • Disposable lab coat • Chemical splash goggles | To protect against splashes and direct skin contact. |
| Waste Disposal | • Double gloving (nitrile) • Disposable lab coat or coveralls • Chemical splash goggles | To prevent exposure during the handling and sealing of waste containers. |
General guidance on PPE emphasizes that it is a last line of defense and should be used in conjunction with engineering controls.[3]
Operational Plan for Handling
A systematic approach is essential for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling.
3.1. Preparation
-
Designated Area: All handling of this compound must occur in a designated and restricted area, such as a certified chemical fume hood or a glove box.[4]
-
Decontamination Supplies: Ensure that a validated cleaning agent and spill kit are readily available in the designated handling area.
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[4]
-
PPE Donning: Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.[4]
3.2. Compound Handling
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. When handling powders, use techniques that minimize dust generation, such as gentle scooping.[4]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[4]
3.3. Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[4]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[4]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
3.4. Spill Management
In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[4]
Disposal Plan
Proper disposal of pharmaceutical waste is crucial to protect human health and the environment.[5] All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, bench paper, pipette tips, empty vials) | Labeled, sealed hazardous waste container | Segregate from general lab waste. Container should be clearly marked as "Hazardous Pharmaceutical Waste." |
| Liquid Waste (e.g., unused solutions, solvent rinses) | Labeled, sealed hazardous waste container for liquids | Do not dispose of down the drain. Collect in a compatible, sealed container. |
| Sharps (e.g., contaminated needles, syringes) | Puncture-resistant sharps container | Dispose of immediately after use to prevent accidental injury. |
All waste must be disposed of in accordance with institutional guidelines and local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[5][6] The primary method for the final disposal of potent pharmaceutical waste is typically incineration by a licensed waste management vendor.[7]
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as an α4β7 integrin antagonist.
Caption: Mechanism of this compound as an α4β7 integrin antagonist.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | α4β7 integrin inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. What Are the Disposal Methods for Pharmaceuticals? [gicmd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
